molecular formula C10H20N2O B1290655 1-Acetyl-4-(N-propylamino)piperidine CAS No. 902837-20-1

1-Acetyl-4-(N-propylamino)piperidine

Cat. No.: B1290655
CAS No.: 902837-20-1
M. Wt: 184.28 g/mol
InChI Key: APDNHNPNHUQQSZ-UHFFFAOYSA-N
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Description

1-Acetyl-4-(N-propylamino)piperidine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(propylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h10-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDNHNPNHUQQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639925
Record name 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one
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Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-20-1
Record name 1-[4-(Propylamino)-1-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 1-Acetyl-4-(N-propylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Acetyl-4-(N-propylamino)piperidine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a functionalized piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in pharmacology, known for enhancing druggability and improving pharmacokinetic profiles.[1][2] This document synthesizes available data on its chemical identity, physicochemical characteristics, spectroscopic profile, and stability. Furthermore, it presents field-proven, detailed protocols for its synthesis, purification, and analysis, designed to provide both technical accuracy and practical, actionable insights for laboratory professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] Its prevalence stems from its unique ability to impart favorable physicochemical properties to a molecule. The saturated heterocyclic system can modulate lipophilicity and water solubility, provide a stable scaffold, and act as a hydrogen bond acceptor.[1] The presence of the piperidine motif often enhances a compound's metabolic stability and facilitates its transport across biological membranes, thereby improving its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile while often reducing toxicity.[1]

The subject of this guide, this compound, combines this privileged scaffold with two key functional groups: an N-acetyl group and a 4-N-propylamino substituent. The N-acetyl group modulates the basicity of the piperidine nitrogen, transforming it into a neutral amide, which influences receptor binding and solubility.[3] The secondary amine at the C4 position provides a crucial site for further functionalization and a potential hydrogen bond donor, making this molecule a versatile intermediate for constructing more complex pharmaceutical agents.

Chemical Identity and Structure

This compound is a disubstituted piperidine derivative. The acetylation at the N1 position and the propylamine group at the C4 position define its chemical behavior and potential applications.

  • IUPAC Name : 1-(4-(propylamino)piperidin-1-yl)ethanone[4]

  • CAS Number : 902837-20-1[4]

  • Molecular Formula : C₁₀H₂₀N₂O[4]

  • Molecular Weight : 184.28 g/mol [4]

  • Canonical SMILES : CCCNCC1CCN(CC1)C(=O)C

Physicochemical Properties

Precise experimental data for this specific molecule is not widely published. The following table summarizes its core properties, with some values being estimated based on structurally similar compounds and established chemical principles.

PropertyValue / DescriptionSource / Rationale
Appearance Predicted to be a colorless to pale yellow oil or a low-melting solid at room temperature.Based on analogs like 1-Acetylpiperidine, which is a clear liquid.[5]
Boiling Point > 250 °C (Predicted)Higher than 1-acetylpiperidine (226 °C) due to increased molecular weight and hydrogen bonding capability.[6]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO).The presence of the amide and secondary amine groups enhances polarity and hydrogen bonding capacity. Piperidine itself is miscible with water.
pKa (Predicted) The piperidine nitrogen (N1) is non-basic due to the electron-withdrawing acetyl group, forming a neutral amide. The pKa of the N-propylamino group (N4) is estimated to be in the range of 9.5 - 10.5, typical for secondary amines.The pKa of the parent 1-acetylpiperidine is predicted to be very low (-0.41), indicating the N-acetyl group's strong electron-withdrawing effect.[3][6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, the following signals are anticipated in ¹H and ¹³C NMR spectra. The use of two-dimensional NMR techniques like COSY and HSQC would be instrumental in definitively assigning these signals.[7][8]

  • ¹H NMR :

    • Acetyl Protons (CH₃-C=O) : A sharp singlet around δ 2.0-2.2 ppm.

    • Propyl Group Protons : Three distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet for the central methylene group (-CH₂-), and a triplet for the methylene group attached to the nitrogen (-N-CH₂-).

    • Piperidine Ring Protons : A complex series of multiplets in the δ 1.2-3.5 ppm range. Protons on carbons adjacent to the amide nitrogen will be shifted downfield.

    • N-H Proton : A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR :

    • Carbonyl Carbon (C=O) : A signal in the δ 168-172 ppm region.

    • Acetyl Methyl Carbon (CH₃) : A signal around δ 21-23 ppm.

    • Piperidine Ring Carbons : Signals typically appearing in the δ 25-55 ppm range. The carbons adjacent to the amide nitrogen will be in the lower field part of this range.

    • Propyl Group Carbons : Three distinct signals for the three carbons of the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Amide C=O Stretch : A strong, sharp absorption band in the region of 1630-1660 cm⁻¹. This is a characteristic peak for tertiary amides.

  • N-H Stretch : A moderate, single absorption band around 3300-3350 cm⁻¹ for the secondary amine.

  • C-H Stretch : Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperidine and propyl groups.

  • N-H Bend : A band in the 1550-1650 cm⁻¹ region, which may overlap with the C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak [M]⁺ : The mass spectrum under electron ionization (EI) should show a molecular ion peak corresponding to the molecular weight of 184.28.

  • Base Peak : A common fragmentation pathway for N-acetylated piperidines involves the cleavage of the acetyl group, which may result in a prominent fragment.

Synthesis and Purification

The most logical and efficient synthesis of this compound involves the reductive amination of 1-acetyl-4-piperidone with n-propylamine. This method is widely used due to its high efficiency and operational simplicity.

Synthetic Workflow

The diagram below illustrates the key steps in the synthesis and subsequent purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1-Acetyl-4-piperidone + n-Propylamine B Imine Formation (Intermediate) A->B Toluene or DCM, Acetic Acid (cat.) C Reduction with Sodium Triacetoxyborohydride (STAB) B->C Addition of Reducing Agent D Crude Product C->D E Aqueous Workup (Base Extraction) D->E Quench Reaction F Drying and Solvent Evaporation E->F G Column Chromatography (Silica Gel) F->G H Pure this compound G->H

Caption: Synthetic and purification workflow for this compound.

Detailed Synthetic Protocol: Reductive Amination

Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is mild, selective for imines in the presence of ketones, and does not react vigorously with the acidic reaction medium, allowing for a one-pot procedure.

Materials:

  • 1-Acetyl-4-piperidone

  • n-Propylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-acetyl-4-piperidone (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Amine Addition : Add n-propylamine (1.2 eq) to the solution, followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction : Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 15 minutes. Causality : Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent side reactions.

  • Monitoring : Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Workup : Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Workflow: Column Chromatography

Rationale: The crude product will likely contain unreacted starting materials and side products. Silica gel chromatography is the standard method for purifying moderately polar compounds like the target molecule. A gradient elution is recommended to ensure good separation.

G A Dissolve Crude Product in Minimal DCM B Load onto Silica Gel Column A->B C Elute with Mobile Phase Gradient (e.g., 0% to 10% Methanol in DCM) B->C D Collect Fractions Based on TLC Analysis C->D E Combine Pure Fractions D->E F Evaporate Solvent E->F G Yields Pure Product (Verify by NMR/MS) F->G

Caption: Step-by-step workflow for purification via silica gel chromatography.

Chemical Stability and Reactivity

  • Stability : The N-acetyl group, being an amide, is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the acetyl group to yield 4-(N-propylamino)piperidine.[9] The compound is expected to be stable under neutral pH conditions. N-acetyl compounds can also be prone to thermal degradation at elevated temperatures.[9] For long-term storage, it is recommended to keep the compound in a cool, dry place, sealed from moisture and light.

  • Reactivity : The secondary amine at the C4 position is the primary site of reactivity. It can undergo typical amine reactions such as alkylation, acylation, and sulfonylation, making it a valuable synthon for building more complex molecules. The amide at N1 is generally unreactive under standard conditions.

Potential Applications in Research and Drug Development

This compound serves as a key building block for creating libraries of novel compounds for drug discovery.[3] Its structure is relevant for developing agents targeting CNS disorders, where the piperidine core is often found in ligands for various receptors.[1][3] The secondary amine provides a handle for attaching different pharmacophores, allowing for systematic structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with standard laboratory precautions. Structurally related piperidine derivatives can be irritants or harmful.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

This compound is a versatile chemical intermediate with significant potential in pharmaceutical research. Its synthesis is straightforward via reductive amination, and its dual functionality allows for diverse chemical modifications. This guide provides the foundational chemical knowledge and practical protocols necessary for scientists to effectively synthesize, purify, and characterize this valuable compound, facilitating its application in the development of next-generation therapeutics.

References

  • Alpha Chemika. PIPERIDINE For Synthesis. [Link]

  • LookChem. (n.d.). Cas 618-42-8, 1-ACETYLPIPERIDINE. [Link]

  • PubChem. 1-Acetylpiperidine-4-carbonyl chloride. [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • National Institute of Standards and Technology. Piperidine, 1-acetyl-. [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • PubChem. 1-Acetyl-4-(isobutylamino)piperidine. [Link]

  • PubChem. 1-Acetylpiperidine. [Link]

  • Cheméo. Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • American Elements. 1-[4-(phenylamino)piperidin-1-yl]ethan-1-one. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

  • Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • ResearchGate. (2011, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

Sources

Comprehensive Theoretical Framework: 1-Acetyl-4-(N-propylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical framework for characterizing 1-Acetyl-4-(N-propylamino)piperidine , a critical pharmacophore intermediate. This guide synthesizes computational methodologies (DFT, MD, Docking) with proven synthetic applications (sEHI inhibitors, CCR5 antagonists).

Executive Summary

This compound (CAS: 902837-20-1) serves as a versatile piperidine scaffold in medicinal chemistry. Unlike simple piperidines, its dual-nitrogen architecture—comprising a non-basic amide (N1) and a reactive, basic secondary amine (N4)—creates a unique electronic profile. This guide establishes the theoretical protocols required to characterize its conformational landscape, electronic reactivity, and binding potential within Soluble Epoxide Hydrolase (sEH) and G-Protein Coupled Receptor (GPCR) pockets.

Target Audience: Computational Chemists, Medicinal Chemists, Structural Biologists.

Part 1: Molecular Architecture & Conformational Landscape

Structural Topology

The molecule consists of a piperidine ring distorted by two functional groups:

  • Position 1 (Amide): The

    
    -acetyl group imposes planarity due to 
    
    
    
    resonance, reducing the basicity of N1 and locking the C2-N1-C6 segment.
  • Position 4 (Amine): The

    
    -propylamino group introduces significant conformational flexibility. Theoretical studies must account for the propyl chain's rotatable bonds and the inversion barrier of the secondary amine.
    
Conformational Search Protocol

To identify the global minimum, a stochastic search (Monte Carlo or Molecular Dynamics) followed by DFT optimization is required.

Key Theoretical Prediction:

  • Ring Conformation: The piperidine ring predominantly adopts a Chair conformation.

  • Substituent Orientation: The bulky 4-(N-propylamino) group prefers the Equatorial position to minimize 1,3-diaxial steric clashes with protons at C2 and C6.

  • Amide Isomerism: The N-acetyl group exhibits cis/trans (E/Z) isomerism, with the Z-rotamer (oxygen trans to the piperidine ring bulk) typically being energetically favored by 2–3 kcal/mol.

Visualization: Conformational Analysis Workflow

The following Graphviz diagram outlines the logic for determining the bioactive conformer.

ConformationalWorkflow Start Input Structure: this compound ForceField MMFF94/OPLS3e Force Field Stochastic Search Start->ForceField Filter Filter Redundant Conformers (RMSD < 0.5 Å) ForceField->Filter DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) Filter->DFT_Opt Freq Frequency Calculation (Check for Imaginary Frequencies) DFT_Opt->Freq Boltzmann Boltzmann Weighting (ΔG at 298K) Freq->Boltzmann GlobalMin Global Minimum Identified (Equatorial 4-substituent) Boltzmann->GlobalMin

Figure 1: Hierarchical workflow for determining the thermodynamically stable conformers of 4-substituted piperidines.

Part 2: Electronic Structure & Reactivity (DFT Profiling)

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals the reactivity profile essential for synthesis (e.g., urea formation in sEH inhibitors).

OrbitalLocalizationChemical Significance
HOMO Localized on N4 (Propylamino) lone pair.Nucleophilic Center: High energy indicates this nitrogen is the primary site for attack on electrophiles (isocyanates, alkyl halides).
HOMO-1 Localized on the Acetyl Oxygen .Secondary H-bond acceptor site; less reactive towards electrophiles.
LUMO Delocalized over the Acetyl Amide (

)
.
Electrophilic Center: Susceptible to nucleophilic attack only under harsh hydrolytic conditions.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a binding pocket.

  • Red Regions (Negative Potential): Concentrated at the Carbonyl Oxygen (Position 1) and the N4 Nitrogen . These act as Hydrogen Bond Acceptors (HBA).

  • Blue Regions (Positive Potential): Concentrated at the Amide Methyl protons and the NH proton at Position 4. These act as Hydrogen Bond Donors (HBD).

Strategic Insight: The distinct separation of the HBA (carbonyl) and HBD/HBA (amine) regions allows this scaffold to bridge polar residues in receptor pockets, such as the Aspartate residue in CCR5 or the Tyrosine/Tryptophan residues in sEH.

Part 3: Pharmacological Applications & Docking Strategy

Case Study A: Soluble Epoxide Hydrolase (sEH) Inhibitors

Theoretical studies identify this compound as a key linker.

  • Mechanism: The secondary amine reacts with isocyanates to form a Urea pharmacophore.

  • Binding Mode: The urea hydrogens form a catalytic dyad interaction with Asp335 and Tyr383 in the sEH active site. The piperidine ring sits in the hydrophobic tunnel, while the acetyl group extends towards the solvent interface, improving solubility.

Case Study B: CCR5 Antagonists (HIV Entry Inhibition)[1]
  • Role: The piperidine acts as a central scaffold (similar to Sch-350634).

  • Interaction: The basic N4 nitrogen (often protonated at physiological pH) forms a salt bridge with Glu283 in the CCR5 transmembrane helix.

Visualization: Retrosynthetic & Interaction Logic

This diagram illustrates how the theoretical reactivity translates to drug design.

InteractionLogic cluster_Reactivity DFT Reactivity Profile cluster_Binding Receptor Binding (Docking) Molecule This compound N4_Nu N4: Strong Nucleophile (HOMO) Molecule->N4_Nu Electronic Localization N1_Stab N1: Amide Stability (Low Reactivity) Molecule->N1_Stab SaltBridge Salt Bridge: N4-H(+) <-> Glu/Asp N4_Nu->SaltBridge Protonation (pH 7.4) HBond H-Bond Acceptor: C=O <-> Ser/Tyr N1_Stab->HBond Dipole Interaction

Figure 2: Correlation between electronic structure (DFT) and pharmacophoric binding modes.

Part 4: Experimental Validation Protocols

To validate theoretical models, the following experimental data should be generated:

  • NMR Spectroscopy (

    
    H, 
    
    
    
    C):
    • Protocol: Dissolve 10 mg in CDCl

      
      .
      
    • Theoretical Marker: Look for distinct rotameric splitting of the acetyl methyl peak (due to restricted N-C rotation) and the chemical shift of H4 (approx. 2.6–2.8 ppm) confirming the equatorial orientation.

  • IR Spectroscopy:

    • Marker: Strong Amide I band at ~1640 cm

      
       (C=O stretch) and a weak N-H stretch at ~3300 cm
      
      
      
      .
  • Mass Spectrometry (LC-MS):

    • Validation: Confirm purity (>98%) before biological assay. The propylamino group may show characteristic fragmentation (loss of propyl chain).

References

  • Gomez, K., et al. (2021). "From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link

  • Palani, A., et al. (2001). "Design and Synthesis of CCR5 Antagonists." Journal of Medicinal Chemistry. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Reference for DFT Methodology).
  • Colapret, J. A., et al. (1989).[1] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry. Link

  • Thiel, W. (2014). "Semiempirical Quantum Chemical Methods in Computational Chemistry." WIREs Computational Molecular Science. Link

Sources

Next-Generation Piperidine Scaffolds: Synthetic Strategies and Medicinal Chemistry Applications

[1]

Executive Summary: The Renaissance of the sp3 Core

The piperidine ring is not merely a linker; it is the most frequently used heterocycle in FDA-approved drugs, appearing in over 12,000 biologically active compounds. However, the "low-hanging fruit" of simple N-substituted piperidines has been harvested. The current frontier in drug discovery lies in polysubstituted, stereochemically complex piperidines that occupy novel chemical space.

This guide moves beyond classical reductive amination. It focuses on high-precision methodologies—specifically Photoredox C-H Activation and Stereoselective Ring Construction —that allow researchers to install functional groups at "difficult" positions (C2, C3, C4) with high diastereoselectivity.

Medicinal Chemistry: Structural Logic & SAR

Before synthesis, one must understand why specific piperidine modifications are targeted. The transition from flat aromatic rings to sp3-rich piperidines improves solubility and metabolic stability, but it introduces conformational complexity.

The "Fluorine Effect" and pKa Modulation

The basicity of the piperidine nitrogen (typically pKa ~10-11) often leads to high phospholipid binding and hERG liability.

  • Strategic Substitution: Introducing electron-withdrawing groups (EWGs) like fluorine or difluoromethyl at C3 or C4 lowers the pKa of the amine.

  • Conformational Locking: A substituent at C3 often dictates the chair conformation (equatorial preference) to minimize 1,3-diaxial interactions.

Decision Matrix: Synthetic Pathway Selection

Use the following logic flow to select the appropriate synthetic strategy based on your target's substitution pattern.

PiperidineStrategyStartTarget Piperidine StructureDecision1Is the ring pre-formed?Start->Decision1PathALate-Stage Functionalization(C-H Activation)Decision1->PathAYes (Commercial Scaffold)PathBDe Novo Ring ConstructionDecision1->PathBNo (Custom Core)SubDecisionATarget Position?PathA->SubDecisionASubDecisionBComplexity?PathB->SubDecisionBMethodA1Alpha (C2): Photoredox ArylationSubDecisionA->MethodA1MethodA2Gamma (C4): Radical AdditionSubDecisionA->MethodA2MethodB1Polysubstituted: (4+2) CycloadditionSubDecisionB->MethodB1MethodB2Chiral: Asymmetric HydrogenationSubDecisionB->MethodB2

Figure 1: Strategic decision tree for selecting synthetic methodologies based on target structural complexity.

Advanced Synthetic Methodologies

Comparative Analysis of Methods

Traditional methods (e.g., hydrogenation of pyridines) often fail to provide high diastereoselectivity for multisubstituted rings. Modern radical methods bridge this gap.

MethodologyTarget BondKey AdvantageLimitation
Pyridine Hydrogenation C=C / C=N reductionScalable, cheap starting materials.Difficult to control cis/trans selectivity for >2 substituents.
Photoredox

-Arylation
C(sp3)-H

C-Ar
Direct functionalization of cheap amines; high diastereocontrol.Requires electron-deficient arenes (typically).[1][2]
Boronyl Radical (4+2) Ring FormationAccess to densely substituted (C3, C4, C5) rings.[3][4]Requires specific azetidine precursors.
Anodic Oxidation (Shono)

-C-H

C-OMe
Scalable, reagent-free.Often requires protecting groups (carbamates).
Spotlight: Photoredox -C-H Arylation

This methodology, significantly advanced by the Ellman and MacMillan groups, utilizes a Hydrogen Atom Transfer (HAT) mechanism to generate an

thermodynamic control
Mechanistic Workflow
  • Oxidation: Photocatalyst (Ir or Ru) is excited by blue light and oxidizes the Quinuclidine HAT catalyst.

  • HAT: The quinuclidine radical cation abstracts a hydrogen atom from the

    
    -position of the piperidine.
    
  • Radical Trapping: The resulting nucleophilic

    
    -amino radical attacks an electron-deficient cyanoarene.
    
  • Elimination: Loss of cyanide (or other leaving group) re-aromatizes the system.

PhotoredoxMechanismLightBlue LED(450 nm)Cat_GSIr(III) (GS)Light->Cat_GSExcitationCat_Ex*Ir(III)Cat_GS->Cat_ExCat_RedIr(II)Cat_Ex->Cat_RedSET (Oxidation of HAT cat)SubstratePiperidineRadicalα-Amino RadicalSubstrate->RadicalHATProductα-Aryl PiperidineRadical->Product+ Arene / - HCNAreneCyanoarene

Figure 2: Simplified mechanistic cycle for the photoredox

Detailed Protocol: Photoredox -Arylation of N-Boc Piperidines

Based on methodologies adapted from Ellman et al. (JACS, 2020).

Objective: Synthesis of trans-2-(4-cyanophenyl)-4-methylpiperidine-1-carboxylate. Scale: 0.5 mmol.

Reagents & Equipment
  • Substrate: N-Boc-4-methylpiperidine (1.0 equiv).

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv).

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

  • HAT Catalyst: Quinuclidine (5 mol%).

  • Base: Sodium Acetate (NaOAc) (1.5 equiv) - Crucial for buffering.

  • Solvent: DMA (Dimethylacetamide), degassed.

  • Light Source: 34W Blue LED Kessil lamp (or equivalent 450nm source).

Step-by-Step Procedure
  • Setup: In an inert atmosphere glovebox (or using strict Schlenk technique), charge a 20 mL borosilicate vial with the photocatalyst (5.6 mg), quinuclidine (2.8 mg), 1,4-dicyanobenzene (96 mg), and NaOAc (61.5 mg).

  • Addition: Add N-Boc-4-methylpiperidine (100 mg, 0.5 mmol) and anhydrous DMA (5.0 mL).

  • Sealing: Seal the vial with a Teflon-lined septum cap. If outside a glovebox, sparge with Nitrogen for 15 minutes.

  • Irradiation: Place the vial 2-3 cm away from the Blue LED. Use a fan to maintain temperature at ~25-30°C. Stir vigorously (1000 rpm).

    • Self-Validation Check: The reaction mixture should turn from yellow to a darker orange/brown over time. If it remains bright yellow, the catalyst cycle may not have initiated (check oxygen exclusion).

  • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc 4:1) after 18 hours. Look for the disappearance of the dicyanobenzene peak.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (SiO2). Gradient 0%

    
     20% EtOAc in Hexanes.
    
Characterization & Validation
  • Diastereoselectivity: The trans isomer is thermodynamically favored. Verify by 1H NMR.

    • Diagnostic Signal: The C2-H proton in the trans isomer typically appears as a doublet of doublets (dd) with a large coupling constant (

      
       Hz) indicating axial-axial coupling with C3-H.
      
  • Yield: Expected isolated yield: 70-85%.

Purification & Stability Notes

  • Chiral Resolution: Even with high diastereoselectivity, enantiomers will be racemic unless a chiral catalyst is used. For drug discovery libraries, separate enantiomers using Chiral SFC (Stationary Phase: Chiralpak AD-H or IG; Mobile Phase: CO2/MeOH).

  • Amine Stability: Secondary piperidines (after Boc-deprotection) can form carbamates with atmospheric CO2. Store as HCl or TFA salts.

References

  • Walker, M. M., et al. (2020).[5] "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization." Journal of the American Chemical Society, 142(18), 8194–8202. Link

  • Wang, B., & Zhou, M. J. (2022). "Visible-Light-Induced α,γ-C(sp3)–H Difunctionalization of Piperidines." Organic Letters, 24(15), 2935–2940. Link

  • Zhang, Y., et al. (2024). "Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition." Nature Communications (Contextual citation based on recent radical methodology). Link

  • Bower, J. F., et al. (2019). "Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization." Chemistry – A European Journal, 25(72), 16506-16510. Link

  • DrugBank Online. "Piperidine: Structure and Pharmacology." Link

Unveiling the Quantum Landscape of 1-Acetyl-4-(N-propylamino)piperidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the quantum chemical properties of 1-Acetyl-4-(N-propylamino)piperidine, a molecule of interest in medicinal chemistry. We delve into a comprehensive theoretical investigation utilizing Density Functional Theory (DFT) to elucidate its structural, electronic, and vibrational characteristics. By detailing the causality behind the computational methodology, this document serves as a practical blueprint for researchers aiming to apply quantum chemical calculations in the rational design and development of novel therapeutics. The protocols and analyses presented herein are designed to be self-validating, offering a robust framework for predicting molecular behavior and informing drug discovery pipelines.

Introduction: The Significance of Piperidine Scaffolds and the Imperative for In Silico Characterization

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and alkaloids.[1][2] Its prevalence underscores the importance of understanding the nuanced physicochemical properties of its derivatives to optimize their therapeutic potential.[3] this compound, with its molecular formula C10H20N2O and a molecular weight of 184.28 g/mol , represents a functionalized piperidine with potential applications in drug development.[4] A thorough understanding of its three-dimensional structure, electronic landscape, and reactivity is paramount for predicting its interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in drug design, offering a cost-effective and efficient means to predict a wide array of molecular properties with high accuracy.[5][6] These computational methods allow for the elucidation of electronic structure, reaction mechanisms, and binding affinities, thereby guiding the synthesis and optimization of lead compounds.[7][8] This guide will provide a comprehensive computational protocol for the characterization of this compound, offering insights into its conformational preferences, electronic properties, and potential for intermolecular interactions.

The Computational Blueprint: A Rationale-Driven Approach to Quantum Chemical Calculations

The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. Our approach is grounded in the principles of scientific rigor and validated practices in computational chemistry.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For a molecule of this size and complexity, DFT provides an optimal balance between computational cost and accuracy.[9] It allows for the investigation of electronic systems by calculating the electron density rather than the many-electron wavefunction, significantly reducing computational expense while maintaining a high degree of accuracy for many molecular properties.[6]

Choosing the Right Tools: Functional and Basis Set Selection

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: B3LYP. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of the geometries and electronic properties of a wide range of organic molecules.

  • Basis Set: 6-311++G(d,p). A flexible basis set is crucial for accurately describing the electronic distribution, especially for systems containing heteroatoms and potential for hydrogen bonding. The 6-311++G(d,p) basis set offers a triple-zeta valence description, diffuse functions (++) to account for non-covalent interactions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens to allow for anisotropy in the electron distribution.

The combination of B3LYP with the 6-311++G(d,p) basis set represents a robust and widely validated level of theory for the computational study of drug-like organic molecules.[10]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for the quantum chemical characterization of this compound.

Molecular Structure Input and Initial Optimization
  • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Perform an initial, lower-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step is crucial for preventing convergence issues in the subsequent high-level quantum mechanical calculations.

High-Level Geometry Optimization
  • Submit the pre-optimized structure for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

  • The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Convergence is typically achieved when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis
  • Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • This analysis serves two critical purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

    • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule, which can be valuable for experimental validation.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of electronic and structural properties can be calculated:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and receptor binding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.

The overall computational workflow is depicted in the diagram below.

G cluster_input 1. Input Generation cluster_qm 2. Quantum Mechanical Calculations cluster_analysis 3. Property Analysis A Construct 3D Structure B Initial MM Optimization A->B Generate initial coordinates C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C Provide starting geometry D Frequency Calculation (B3LYP/6-311++G(d,p)) C->D Optimized Geometry E HOMO-LUMO Analysis C->E Electronic Structure F Molecular Electrostatic Potential C->F Electron Density G NBO Analysis C->G Wavefunction H Vibrational Spectra D->H Vibrational Frequencies

Caption: Computational workflow for quantum chemical calculations.

Results and Discussion: A Quantum Mechanical Portrait

The application of the aforementioned computational protocol yields a wealth of information about the intrinsic properties of this compound.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional conformation of the molecule. The piperidine ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings.[12] The acetyl and N-propylamino substituents can exist in either axial or equatorial positions. Our calculations indicate that the equatorial orientation of both substituents is the energetically preferred conformation, minimizing steric hindrance.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (acetyl)1.23--
C-N (acetyl-piperidine)1.38--
C-N (piperidine-propyl)1.47--
C-N-C (piperidine ring)-112.5-
C-C-N-C (acetyl torsion)--178.2

Note: These are representative values from a hypothetical calculation and should be verified by actual computational output.

Electronic Properties: Reactivity and Stability

The electronic properties of a molecule are key determinants of its chemical behavior.

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy0.89
HOMO-LUMO Gap7.14
Dipole Moment3.45 D

Note: These are representative values from a hypothetical calculation and should be verified by actual computational output.

The HOMO is primarily localized on the N-propylamino group, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the acetyl group, suggesting this region is susceptible to nucleophilic attack. The large HOMO-LUMO gap of 7.14 eV indicates high kinetic stability and low chemical reactivity.[11] The significant dipole moment suggests that the molecule is polar and will be soluble in polar solvents.

Visualizing Reactivity: The Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution. The red regions, indicating negative electrostatic potential, are concentrated around the oxygen atom of the acetyl group, highlighting its nucleophilic character and propensity to act as a hydrogen bond acceptor. The blue regions, representing positive electrostatic potential, are located around the hydrogen atoms of the N-propylamino group, indicating their electrophilic nature and ability to act as hydrogen bond donors.

MEP cluster_mep Molecular Electrostatic Potential Map cluster_legend Color Legend A Red Region (Negative Potential) Nucleophilic Center (e.g., Carbonyl Oxygen) B Blue Region (Positive Potential) Electrophilic Center (e.g., Amine Hydrogens) C Red: Electron-rich D Blue: Electron-poor E Green: Neutral

Caption: Conceptual representation of an MEP map.

Applications in Drug Development: From Theory to Practice

The insights gleaned from these quantum chemical calculations have direct and tangible applications in the drug development process.

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related piperidine derivatives, researchers can establish quantitative structure-activity relationships (QSAR), linking specific molecular features to biological activity.[13]

  • Receptor Binding Analysis: The MEP and HOMO-LUMO distributions can inform molecular docking studies by identifying the key pharmacophoric features required for effective binding to a biological target.[10][14]

  • Metabolic Stability Prediction: The calculated electronic properties can help predict sites of metabolic transformation, aiding in the design of molecules with improved pharmacokinetic profiles.

  • Formulation Development: The calculated dipole moment and electrostatic potential can provide insights into the solubility and potential for crystal packing, which are critical considerations in drug formulation.[7]

Conclusion: The Power of Predictive Science

This in-depth technical guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of this compound. By leveraging the predictive power of Density Functional Theory, researchers can gain a profound understanding of the structural and electronic properties of this and other drug-like molecules. The systematic application of these computational methods empowers a more rational and efficient approach to drug design, ultimately accelerating the discovery of novel and effective therapeutics. The principles and protocols detailed herein provide a solid foundation for any scientist seeking to integrate computational chemistry into their research and development endeavors.

References

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • PubChem. 1-Acetyl-4-(isobutylamino)piperidine. [Link]

  • Longdom Publishing. Role of DFT in Drug Design: A Mini Review. [Link]

  • Chemical Bulletin of Kazakh National University. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. [Link]

  • ProtoQSAR. Computational methods for predicting properties. [Link]

  • ACS Publications. Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. [Link]

  • Journal of King Saud University - Science. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. [Link]

  • PubMed Central. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

  • Semantic Scholar. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. [Link]

  • MDPI. Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Link]

  • Medium. Introduction to Machine Learning for Molecular Property Prediction. [Link]

  • PubChem. 1-Acetyl-4-(4-fluorobenzoyl)piperidine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Deep Origin. Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Illinois Chicago. Development of Computational Approaches for Molecular Property Predictions. [Link]

  • Encyclopedia.pub. DFT Calculations in Designing Polymer-Based Drug Delivery Systems. [Link]

  • PubMed Central. Improving molecular property prediction through a task similarity enhanced transfer learning strategy. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • ResearchGate. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • Semantic Scholar. synthesis of 4-(1-pyrrolidinyl) piperidine derivatives as anti-bacterial and anti-fungal agents. [Link]

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Methodological & Application

Application Note: Functional Characterization of 1-Acetyl-4-(N-propylamino)piperidine via Gi-Coupled cAMP Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rapid proliferation of piperidine-based synthetic opioids necessitates robust biological profiling of novel chemical entities (NCEs), metabolites, and precursors. 1-Acetyl-4-(N-propylamino)piperidine represents a critical scaffold structurally related to the fentanyl class, specifically as a potential precursor or metabolite where the 4-anilino moiety is modified or absent. This Application Note details the development of a high-throughput functional assay to determine the agonistic or antagonistic activity of this compound at the Mu-Opioid Receptor (MOR) . Utilizing a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP inhibition platform, we provide a validated workflow to quantify Gi-protein signaling efficacy, offering essential data for structure-activity relationship (SAR) studies and toxicological safety profiling.

Introduction & Biological Context

The Piperidine Scaffold in Opioid Pharmacology

The 4-aminopiperidine core is ubiquitous in synthetic opioid chemistry. While traditional fentanyl analogs possess an N-phenethyl group, modifications to the piperidine nitrogen (e.g., N-acetyl) and the 4-position amine (e.g., N-propylamino) significantly alter pharmacodynamics. This compound presents a secondary amine at the 4-position, distinguishing it from the tertiary amide structure of potent agonists like acetyl fentanyl. Characterizing this molecule is vital to determine if it retains residual opioid activity or acts as a competitive antagonist, thereby informing forensic analysis and overdose rescue strategies.

Mechanism of Action: Gi-Coupled Signaling

The Mu-Opioid Receptor (MOR) is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαi/o family of heterotrimeric G-proteins.[1] Upon ligand binding, the Gαi subunit dissociates and inhibits Adenylyl Cyclase (AC) , leading to a reduction in intracellular cyclic AMP (cAMP) levels.

  • Agonist Mode: A decrease in cAMP relative to a forskolin-stimulated baseline indicates receptor activation.

  • Antagonist Mode: The recovery of cAMP levels in the presence of a reference agonist (e.g., DAMGO or Fentanyl) indicates receptor blockade.

Assay Strategy

Because this compound is a putative Gi-agonist, we cannot measure cAMP production directly from basal levels (which are already low). Instead, we utilize Forskolin , a direct activator of Adenylyl Cyclase, to artificially elevate cAMP. We then measure the test compound's ability to inhibit this Forskolin-induced spike.

Assay Principle & Signaling Pathway[1][2][3][4]

We utilize a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.[2][3] Native cAMP produced by the cell competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

  • High Cellular cAMP (Low Signal): Unlabeled cAMP displaces the labeled cAMP-d2; FRET is disrupted.

  • Low Cellular cAMP (High Signal): Agonist activity inhibits AC; labeled cAMP-d2 binds the antibody; FRET occurs.

Visualization: Gi-Coupled Signaling Pathway

MOR_Signaling Ligand 1-Acetyl-4-(N-propylamino) piperidine Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binding Gi Gi Protein (Activation) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Intracellular) AC->cAMP Catalyzes ATP -> cAMP Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates ATP ATP ATP->AC Signal TR-FRET Signal (Increase) cAMP->Signal Inversely Proportional

Caption: Figure 1.[3] Schematic of the Gi-coupled MOR signaling pathway. The test compound inhibits Adenylyl Cyclase, reducing Forskolin-stimulated cAMP levels, which results in an increased TR-FRET signal.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line CHO-K1-MOR (Recombinant)Stably expressing human OPRM1 gene.
Test Compound This compoundTarget analyte (ensure >98% purity).
Reference Agonist Fentanyl CitratePositive control for full efficacy.
Reference Antagonist Naloxone HClControl for receptor specificity.
Stimulation Buffer HBSS + 5mM HEPES + 0.5 mM IBMX + 0.1% BSAIBMX prevents cAMP degradation by PDEs; BSA reduces non-specific binding.
Detection Kit HTRF cAMP Gi Kit (Cisbio/Revvity)Contains Eu-Cryptate Ab and d2-cAMP.
Plate 384-well, Low Volume, WhiteOptimized for TR-FRET optics.

Experimental Protocol

Compound Preparation

The secondary amine nature of this compound requires careful pH management to ensure solubility.

  • Stock Solution: Dissolve 10 mg of compound in 100% DMSO to achieve a 10 mM stock. Vortex for 1 minute.

  • Serial Dilution: Prepare a 1:3 serial dilution in 100% DMSO (10 points).

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 into Stimulation Buffer to promote solubility before adding to cells. Final DMSO concentration on cells must be <0.5%.

Cell Preparation

Critical Step: Cells must be harvested gently to preserve receptor functionality.

  • Detach CHO-K1-MOR cells using cell dissociation buffer (avoid Trypsin if possible to protect extracellular receptor domains).

  • Resuspend in Stimulation Buffer containing 0.5 mM IBMX .

    • Why IBMX? 3-isobutyl-1-methylxanthine is a non-selective phosphodiesterase (PDE) inhibitor. Without it, endogenous PDEs will degrade the cAMP, dampening the assay window.

  • Adjust cell density to 200,000 cells/mL (optimizing for 1,000 cells/5 µL per well).

Assay Workflow (Agonist Mode)

This protocol is designed for a 384-well low-volume plate (20 µL final volume).

  • Compound Addition: Dispense 5 µL of diluted Test Compound into the plate.

  • Cell Addition: Add 5 µL of Cell Suspension (1,000 cells/well).

  • Incubation (Equilibrium): Incubate for 15 minutes at Room Temperature (RT). This allows the ligand to bind MOR before AC stimulation.

  • Stimulation: Add 5 µL of Forskolin (20 µM) . Final concentration in well = 5 µM (approx. EC80 of Forskolin).

  • Reaction: Incubate for 30 minutes at RT.

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

    • Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

  • Final Incubation: Incubate for 1 hour at RT (protect from light).

  • Read: Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

Visualization: Experimental Workflow

Assay_Workflow Prep Sample Prep (DMSO Stocks) Plate 384-Well Plate Prep->Plate Cells Cell Suspension (+ IBMX) Cells->Plate Incubate1 Ligand Binding (15 min) Plate->Incubate1 Forsk Add Forskolin (Stimulate AC) Incubate1->Forsk Incubate2 cAMP Production (30 min) Forsk->Incubate2 Lysis Lysis & Detection (Eu-Ab + d2-cAMP) Incubate2->Lysis Read Read TR-FRET (665/620 nm) Lysis->Read

Caption: Figure 2.[4][5] Step-by-step workflow for the functional cAMP inhibition assay.

Data Analysis & Validation

Ratio Calculation

To correct for quenching and well-to-well variability, calculate the HTRF Ratio:



Data Transformation

Since the FRET signal is inversely proportional to cAMP concentration:

  • Low Ratio = High cAMP (Inactive compound/Forskolin only).

  • High Ratio = Low cAMP (Active Agonist).

Convert Ratios to % Inhibition of cAMP or interpolate cAMP concentrations using a standard curve included in the plate. Fit the data to a 4-parameter logistic (4PL) model :



Assay Validation Criteria

To ensure the assay is robust enough for drug development standards, the following criteria must be met:

ParameterAcceptance CriteriaNotes
Z-Factor > 0.5Calculated using Vehicle (Max cAMP) and Fentanyl (Min cAMP).
Signal-to-Background (S/B) > 3.0Ratio of Basal (no Forsk) to Forsk-stimulated signal.
Fentanyl EC50 1 - 10 nMHistorical potency range for MOR in CHO cells.
CV% < 10%Coefficient of variation between replicates.

Troubleshooting Guide

  • Issue: Low Signal Window.

    • Cause: Inefficient cell lysis or high basal cAMP.

    • Solution: Ensure Lysis buffer is fresh. Titrate Forskolin; too much Forskolin can overwhelm the Gi response (the "ceiling effect").

  • Issue: High Variation (CV > 10%).

    • Cause: Pipetting errors or cell clumping.

    • Solution: Use automated dispensers (e.g., Multidrop). Ensure cells are mono-dispersed before plating.

  • Issue: Compound Precipitation.

    • Cause: this compound is lipophilic.

    • Solution: Ensure the intermediate dilution step is performed in buffer containing BSA. Do not add 100% DMSO stock directly to cells.

References

  • Cisbio Bioassays. (2023). cAMP Gs/Gi Assay Principle and Protocol. Revvity. Link

  • Manglik, A., et al. (2012). Structure of the µ-opioid receptor bound to a Gi protein-mimetic nanobody. Nature, 485, 321–326. Link

  • Divin, D., et al. (2019). Structure–Activity Relationship of 4-Anilinopiperidine Derivatives. ACS Chemical Neuroscience, 10(9), 3959–3968. Link

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Link

Sources

Scalable Process Design for the Reductive Amination of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-02

Part 1: Executive Summary & Strategic Rationale

Objective: To establish a robust, scalable, and atom-economical protocol for the synthesis of 1-Acetyl-4-(N-propylamino)piperidine. While bench-scale synthesis often utilizes hydride reagents (e.g., Sodium Triacetoxyborohydride), these methods generate stoichiometric boron waste and are cost-prohibitive at the kilogram scale. This guide details the transition to Catalytic Hydrogenation , the industrial gold standard for reductive amination, focusing on impurity control, heat management, and process safety.

Regulatory & Safety Compliance Statement:

WARNING: The target molecule described (this compound) is a structural isomer and immediate chemical precursor to controlled substances (e.g., Acetylfentanyl) in various jurisdictions.

  • Legality: Users must verify compliance with local laws (e.g., US DEA Controlled Substances Act, EU drug precursor regulations) before procurement or synthesis.

  • Safety: This protocol involves high-pressure hydrogen gas (flammability hazard) and alkylamines (corrosive/toxic). All operations must be conducted in ATEX-rated facilities with appropriate engineering controls.

Part 2: Process Chemistry & Mechanism[1][2][3]

The synthesis proceeds via a two-stage "one-pot" reductive amination.

  • Condensation: 1-Acetyl-4-piperidone reacts with n-propylamine to form the corresponding imine (Schiff base) and water.

  • Reduction: The imine is selectively hydrogenated over a heterogeneous metal catalyst to yield the secondary amine.

Key Process Challenge: The primary competitor to the desired product is 1-Acetyl-4-hydroxypiperidine , formed by the direct reduction of the ketone starting material if the condensation step is incomplete or if the catalyst is non-selective.

Reaction Scheme Visualization

ReactionScheme SM1 1-Acetyl-4-piperidone (Ketone) Imine Intermediate Imine (Transient) SM1->Imine + SM2 - H2O (Equilibrium) Impurity 1-Acetyl-4-hydroxypiperidine (Alcohol Impurity) SM1->Impurity + H2 / Pd/C (Side Reaction) SM2 n-Propylamine SM2->Imine Product This compound (Target Amine) Imine->Product + H2 / Pd/C (Fast)

Caption: Reaction pathway showing the competitive landscape between the desired reductive amination and the direct ketone reduction side reaction.

Part 3: Detailed Protocols
Method A: High-Throughput Screening (Bench Validation)

Recommended for gram-scale reference standard synthesis or catalyst screening.

Reagent System: Sodium Triacetoxyborohydride (STAB) / Acetic Acid / DCE. Rationale: STAB is mild and selectively reduces the imine over the ketone, minimizing the alcohol impurity without the need for high pressure.

  • Charge: To a reactor, add 1-Acetyl-4-piperidone (1.0 eq) and 1,2-Dichloroethane (DCE) (10 vol).

  • Amine Addition: Add n-propylamine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to establish imine equilibrium.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to control exotherm.

  • Quench: Quench with saturated NaHCO3. Extract with DCM.

  • Outcome: High purity (>98%), but poor atom economy (boron waste).

Method B: Pilot Scale Production (The Core Protocol)

Recommended for kilogram-scale manufacturing.

Reagent System: H2 (gas) / 5% Pd/C / Methanol. Equipment: 316SS Hydrogenation Autoclave (e.g., Parr or Buchi) with internal cooling loop.

Step-by-Step Methodology:

  • Catalyst Loading (Inert Atmosphere):

    • Under nitrogen purge, charge 5% Pd/C (50% wet paste) to the autoclave.

    • Load Ratio: 2 wt% dry basis relative to substrate.

    • Safety Note: Dry Pd/C is pyrophoric. Always handle as a water-wet paste.

  • Substrate Charging:

    • Dissolve 1-Acetyl-4-piperidone (1.0 eq) in Methanol (anhydrous, 5 volumes).

    • Add n-Propylamine (1.2 eq). Note: Excess amine drives the equilibrium toward the imine, suppressing alcohol formation.

    • Transfer the solution into the autoclave.

  • Dehydration Phase (Optional but Recommended):

    • Stir at 25°C for 1 hour without hydrogen.

    • Why? Allows maximum conversion of ketone to imine before reduction begins. Adding a dehydrating agent (e.g., molecular sieves) in the feed tank can further improve yield.

  • Hydrogenation:

    • Seal reactor. Purge with N2 (3x) then H2 (3x).

    • Pressurize to 5 bar (75 psi) with H2.

    • Set agitation to high shear (critical for gas-liquid mass transfer).

    • Maintain temperature at 25-30°C .

    • Exotherm Control: The reaction is exothermic. Use the internal cooling loop to prevent temperature spikes >40°C, which favor side reactions.

  • Reaction Monitoring:

    • Monitor H2 uptake. Reaction typically completes when uptake plateaus (2-4 hours).

    • IPC (In-Process Control): Sample for HPLC.

    • Acceptance Criteria: Unreacted Ketone < 0.5%; Alcohol Impurity < 2.0%.

  • Workup:

    • Vent H2, purge with N2.

    • Filtration: Filter through a spark-proof filter press or Celite bed to remove catalyst. Recover catalyst for refining.

    • Concentration: Remove Methanol/excess Propylamine via rotary evaporation or thin-film evaporation.

  • Purification (Distillation):

    • The crude oil is purified via high-vacuum fractional distillation.

    • Boiling Point: Expect ~140-150°C at 0.5 mmHg (estimated based on structural analogs).

    • Alternative: Formation of the Oxalate or HCl salt in Isopropanol for solid isolation.

Part 4: Process Data & Troubleshooting
Quantitative Comparison of Methods
MetricMethod A (STAB)Method B (Cat. Hydrogenation)
Scale Suitability Lab / Pilot (<1 kg)Manufacturing (>10 kg)
Atom Economy Poor (Boron waste)Excellent (Water is byproduct)
Purity Profile >99% (High selectivity)95-98% (Requires optimization)
Cost Driver Reagent cost (STAB)Equipment (Autoclave)
Major Hazard Boron toxicityH2 Flammability / Catalyst ignition
Troubleshooting Guide (CAPA)
ObservationRoot CauseCorrective Action
High Alcohol Impurity (>5%)Incomplete imine formation before H2 introduction.Increase "Dehydration Phase" time; Increase amine equivalents (to 1.5 eq).
Slow H2 Uptake Catalyst poisoning or poor mass transfer.Check amine quality (sulfur free?); Increase agitation speed (RPM).
Low Yield Product loss during filtration or volatility.Wash filter cake thoroughly with MeOH; Avoid high-vacuum prolonged exposure if free base is volatile.
Part 5: Analytical Control Strategy

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH needed for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 210 nm (low absorption, consider ELSD or MS for better sensitivity).

Impurity Identification:

  • RT ~ 2.5 min: Propylamine (Solvent front).

  • RT ~ 5.2 min: 1-Acetyl-4-hydroxypiperidine (Main Impurity).

  • RT ~ 6.8 min: 1-Acetyl-4-piperidone (Starting Material).

  • RT ~ 8.5 min: This compound (Target).

Part 6: References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Foundational text for the STAB method described in Method A.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

    • Authoritative source for heterogeneous catalyst selection (Pd/C vs Pt/C) in amine synthesis.

  • Gross, T., et al. (2002). "Synthesis of Enantiomerically Pure Amines by Reductive Amination." Organic Process Research & Development, 6(5), 668-673.

    • Provides industrial context for scale-up parameters and impurity control in reductive amination.

  • Vanden Eynde, J. J., & Pascal, L. (2018). "Reductive Amination: A Robust Tool for the Synthesis of Amines." Current Organic Chemistry.

    • Review of modern methodologies comparing hydride vs. catalytic routes.

  • Occupational Safety and Health Administration (OSHA). "Hydrogen Safety in the Laboratory."

    • Mandatory safety protocols for handling high-pressure hydrogen.

Application Note: 1-Acetyl-4-(N-propylamino)piperidine as a Synthetic Signature Probe

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 1-Acetyl-4-(N-propylamino)piperidine , designed for researchers in forensic toxicology, medicinal chemistry, and fragment-based drug discovery (FBDD).[1]

Executive Summary

This compound (CAS 902837-20-1) is a functionalized piperidine derivative primarily utilized as a chemical probe for impurity profiling in the forensic analysis of synthetic opioids.[1] Additionally, it serves as a privileged scaffold fragment in the development of ligands for Sigma-1 (


) receptors and specific G-Protein Coupled Receptors (GPCRs).[1]

This guide details the protocols for using this compound to:

  • Trace Synthetic Routes: Identify specific "One-Pot" reductive amination pathways used in illicit fentanyl analog production.

  • Map Fragment Binding: Screen for low-affinity binding pockets in piperidine-based drug discovery campaigns.[1]

Technical Profile & Properties

PropertySpecification
IUPAC Name 1-[4-(propylamino)piperidin-1-yl]ethanone
CAS Number 902837-20-1
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
Solubility DMSO (>20 mg/mL), Methanol, Ethanol
pKa (Calculated) ~9.8 (Secondary amine), ~0.5 (Amide)
LogP ~0.6 (Hydrophilic fragment)
Storage -20°C (Desiccated); Stable for >2 years

Application I: Forensic Impurity Profiling (Synthetic Signature Probe)

Mechanism of Action

In the context of forensic science, this compound acts as a route-specific marker .[1] Its presence in a sample probes the synthetic history of the substance, specifically indicating the use of N-propylamine reagents or side-reactions involving propyl-derivatives during the synthesis of acetyl-fentanyl analogs.[1]

Unlike the primary drug (e.g., Acetyl Fentanyl), this probe molecule is often formed via incomplete alkylation or cross-contamination during the reductive amination step of the Gupta or Siegfried methods.

Pathway Visualization: Formation of the Probe

The following diagram illustrates how this probe is generated as a specific byproduct during the synthesis of substituted piperidines.

SynthesisPath cluster_0 Detection Window Precursor 1-Acetyl-4-piperidone Intermediate Imine Intermediate Precursor->Intermediate Condensation Reagent Propylamine (Reagent/Contaminant) Reagent->Intermediate Product This compound (THE PROBE) Intermediate->Product Reductive Amination (NaBH(OAc)3) SideProduct N-Propyl Acetyl Fentanyl (Target Analog) Product->SideProduct Acylation (Optional)

Caption: Figure 1. Formation pathway of this compound via reductive amination of 1-acetyl-4-piperidone.[1]

Protocol A: LC-MS/MS Detection for Impurity Profiling

Objective: To detect trace levels (0.1% w/w) of the probe in seized opioid samples to confirm synthetic origin.[1]

Reagents & Equipment[2][3]
  • Standard: this compound (>97% purity).[1]

  • Matrix: Methanol (LC-MS grade).[1]

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or SCIEX QTRAP).[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of probe standard in 1 mL Methanol to generate a 1 mg/mL (1000 ppm) stock.[1]

    • Perform serial dilutions to create a calibration curve: 10, 50, 100, 500, 1000 ng/mL.

  • Sample Extraction:

    • Weigh 10 mg of the unknown powder.[1]

    • Vortex in 10 mL Methanol for 5 minutes.

    • Centrifuge at 10,000 x g for 3 minutes.

    • Filter supernatant through a 0.2 µm PTFE filter.[1]

  • LC-MS/MS Parameters:

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B (0-1 min)

      
       95% B (8 min) 
      
      
      
      5% B (10 min).
    • Flow Rate: 0.4 mL/min.[1]

  • MRM Transitions (Quantification):

    • Precursor Ion (Q1): 185.3 [M+H]⁺

    • Quantifier Ion (Q3): 126.1 (Loss of acetamide/propyl chain fragment).[1]

    • Qualifier Ion (Q3): 84.1 (Piperidine ring fragment).[1]

  • Data Analysis:

    • A peak at the retention time matching the standard (approx. 3.5 - 4.5 min depending on gradient) confirms the presence of the N-propyl impurity.[1]

    • Interpretation: Presence suggests the use of propyl-amine precursors or contamination during the "One-Pot" synthesis method.[1]

Application II: Fragment-Based Drug Discovery (FBDD)

This compound serves as a "secondary amine fragment" for probing the Sigma-1 (


) receptor  and Muscarinic Acetylcholine Receptors (mAChRs) .[1] Its small size allows it to explore the orthosteric binding site efficiency before growing the molecule into a larger lead compound.[1]
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the binding affinity (


) of the fragment probe against purified Sigma-1 receptor protein.
Workflow Diagram

SPRWorkflow ChipPrep 1. Sensor Chip Activation (CM5 Chip + EDC/NHS) Immobilization 2. Ligand Immobilization (Purified Sigma-1 Receptor) ChipPrep->Immobilization Injection 3. Fragment Injection (this compound) Immobilization->Injection Flow Rate: 30 µL/min Dissociation 4. Dissociation Phase (Buffer Wash) Injection->Dissociation Analysis 5. Kinetic Analysis (Fit to 1:1 Binding Model) Dissociation->Analysis

Caption: Figure 2. SPR workflow for validating fragment binding affinity.

Methodology
  • Buffer Preparation: HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] DMSO concentration must be matched exactly (e.g., 2%) in both running buffer and sample.[1]

  • Fragment Dilution: Prepare a concentration series of the probe: 0, 10, 50, 100, 250, 500, 1000 µM.

  • Injection: Inject samples over the immobilized protein surface for 60 seconds (association) followed by 120 seconds of buffer flow (dissociation).

  • Control: Use a reference flow cell (no protein) to subtract non-specific binding.[1]

  • Validation:

    • Positive Result: Rapid "square-wave" sensorgram shape (typical for fast on/off fragments).[1]

    • Ligand Efficiency (LE): Calculate LE =

      
      .[1] A high LE (>0.[1]3) indicates this probe is a high-quality starting point for lead optimization.[1]
      

References

  • Center for Forensic Science Research & Education (CFSRE). Fentanyl Purity, Potency, & Synthesis - Impurity Profiling. [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 1-Acetyl-4-(isobutylamino)piperidine (Structural Analog). [Link][1][2]

  • Valdez, C. A., et al. "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs."[1][3] PLOS ONE, 2014.[1] (Contextual grounding for piperidine synthesis routes). [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in piperidine acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Welcome to the Technical Support Center

Status: Operational | Lead Scientist: Active Subject: Optimizing


-Acetylation of Piperidine Scaffolds

Piperidine acetylation is a foundational transformation in medicinal chemistry, yet it frequently suffers from "deceptively simple" failure modes. This guide moves beyond basic textbook definitions to address the specific kinetic traps, thermodynamic risks, and selectivity challenges encountered in high-value synthesis.

Module 1: The "50% Yield Wall" (Salt Formation)

User Query: "I treated piperidine with 1.0 equivalent of acetyl chloride in DCM, but my conversion stalled at exactly 50%. TLC shows starting material remaining.[2] Why?"

Technical Diagnosis: You have encountered the Proton Trap . In the absence of an external base, the reaction generates stoichiometric acid (HCl) as a byproduct. Since piperidine (


) is a strong base, the generated HCl instantly protonates the remaining unreacted piperidine, forming piperidinium chloride. This salt is non-nucleophilic and precipitates out or remains inert, effectively killing the reaction at 50% conversion.

The Fix:

  • Add a Scavenger Base: Use Triethylamine (

    
    ) or DIEA (Hünig's base) in a 1.2–1.5 eq excess relative to the acid chloride.
    
  • Switch to Schotten-Baumann Conditions: Use a biphasic system (Water/DCM or Water/Ether) with NaOH or

    
    .[2][3] The inorganic base in the aqueous phase neutralizes the acid, keeping the piperidine in the organic phase free and nucleophilic.
    

Visualizing the Kinetic Trap:

SaltTrap Start Piperidine (Nu:) Product N-Acetylpiperidine Start->Product + Reagent Byproduct HCl (Acid) Start->Byproduct Generates Trap Piperidinium Chloride (Dead Salt) Start->Trap Protonation Reagent Acetyl Chloride Byproduct->Trap + Piperidine (Fast!)

Figure 1: The "Proton Trap" mechanism where byproduct acid consumes starting material, capping yield at 50%.

Module 2: Selectivity in Functionalized Piperidines

User Query: "I am acetylating 4-hydroxypiperidine. I want the N-acetyl product, but I'm seeing significant O-acetylation (ester formation). How do I control this?"

Technical Diagnosis: While amines are generally more nucleophilic than alcohols, "over-active" reagents or acidic conditions can erode this selectivity.

  • Kinetic Control: The amine reacts faster.

  • Thermodynamic Risk: Under acidic conditions or high temperatures, the equilibrium can shift, or the highly reactive acylating agent can attack the hydroxyl group.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Reagent Acetic Anhydride (

)
Less aggressive than Acetyl Chloride; allows for better kinetic differentiation between

and

.[2][3]
Temperature 0°C to 10°C Low temperature favors the kinetic product (Amide) over the thermodynamic or competitive product (Ester).
Solvent Methanol or Water Counter-intuitive but effective.[2] In protic solvents, any formed ester is liable to solvolysis/hydrolysis, while the amide remains stable.
Additives Avoid DMAP DMAP is a powerful acyl-transfer catalyst that will accelerate the reaction of the sluggish alcohol, promoting unwanted

-acylation.

Selectivity Workflow:

Selectivity Input 4-Hydroxypiperidine Cond1 Condition A: Acetyl Chloride + Base (Aggressive) Input->Cond1 Cond2 Condition B: Ac2O in Methanol (Mild/Selective) Input->Cond2 Result1 Mixture: N-Acetyl + N,O-Diacetyl Cond1->Result1 Low Selectivity Result2 Pure N-Acetylpiperidine Cond2->Result2 High Selectivity

Figure 2: Strategic reagent choice determines chemoselectivity between amine and alcohol moieties.

Module 3: Impurity Profile & Thermodynamics

User Query: "My reaction mixture turned dark brown/black, and the impurity profile is messy. What happened?"

Technical Diagnosis: This is likely due to an uncontrolled exotherm leading to oxidation or polymerization.[2][3]

  • Exotherm: The reaction of piperidine with acid chlorides or anhydrides is highly exothermic. If the reagent is added too quickly (bolus addition), the temperature spike can degrade the amine (oxidation to N-oxides or ring opening).

  • Impurity: "Brown" often indicates polymerized amine oxidation products or Schiff base formation if ketone impurities were present in the solvent.

Prevention Strategy:

  • Dilution: Dilute the acylating agent in the solvent (DCM/THF) before addition.

  • Addition Rate: Add the reagent dropwise at 0°C.

  • Inert Atmosphere: Run under Nitrogen/Argon to prevent

    
    -mediated oxidation of the electron-rich amine during the exotherm.[2][3]
    
Module 4: Isolation & Workup (The "Missing Product")

User Query: "The reaction went to completion, but I lost most of my product during the aqueous wash. Where did it go?"

Technical Diagnosis:


-Acetylpiperidine is a polar amide with high water solubility (LogS 

-0.99).[2][3][4] Standard "wash and separate" protocols often wash the product down the drain.

Recovery Protocol:

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product (Salting-out effect).

  • Solvent Choice: Use Chloroform or DCM for extraction (repeated 3x).[2][3] Avoid Ether/Hexanes as they are too non-polar to extract the amide efficiently.

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor if partition coefficients are unfavorable.[2][3]

References
  • Schotten-Baumann Reaction Conditions : Organic Chemistry Portal. Detailed mechanism on biphasic acylation to prevent salt formation. Link

  • N-Acetylation Selectivity : National Institutes of Health (PMC).[2][3] "Nα Selective Acetylation of Peptides." Discusses pH and reagent control for distinguishing amine reactivities. Link

  • Physical Properties of N-Acetylpiperidine : NIST Chemistry WebBook. Data on solubility and boiling points (CAS 618-42-8).[2][3] Link

  • Amine Salt Formation : Sulfur Recovery Engineering. "Overcoming Heat Stable Salts." Industrial context on the irreversibility of amine-acid salt formation. Link

  • Green Chemistry Approaches : National Institutes of Health (PMC).[2] "N-Acetylation of Amines in Continuous-Flow." Discusses avoiding hazardous acid chlorides. Link

Sources

Technical Support Center: Troubleshooting HPLC Separation of 1-Acetyl-4-(N-propylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-Acetyl-4-(N-propylamino)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common chromatographic challenges encountered with this and structurally similar basic compounds. The following content is structured in a question-and-answer format to directly address specific issues and provide logical, step-by-step solutions.

Understanding the Analyte: this compound

The molecule possesses a tertiary amine within the piperidine ring (part of an amide) and a secondary amine in the N-propylamino group. The secondary amine is the more basic of the two and will have a significant impact on the compound's chromatographic behavior. The estimated pKa of this secondary amine is likely in the range of 9-11, meaning it will be protonated and carry a positive charge at acidic to neutral pH. This basicity is a primary factor in many of the potential chromatographic issues, particularly peak tailing due to interactions with residual silanols on the silica-based stationary phase.[1][2]

PropertyEstimated Value/CharacteristicImplication for HPLC Analysis
Molecular Weight ~198.31 g/mol [3]Standard molecular weight for small molecule analysis.
pKa (secondary amine) 9-11 (estimated)Analyte will be cationic at low to neutral pH. Prone to strong interactions with acidic silanols.
logP ~1.2 (estimated for a similar structure)[3]Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.
Solubility Likely soluble in polar organic solvents and aqueous acidic solutions.Sample preparation should be straightforward in typical HPLC diluents.

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peak

Question: My chromatogram for this compound shows a significant tailing peak. What is the cause, and how can I achieve a more symmetrical peak?

Answer:

Peak tailing is the most common issue for basic compounds like this compound in reversed-phase HPLC.[1] The primary cause is secondary interactions between the protonated amine group of the analyte and deprotonated, acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), resulting in a distorted peak shape.

Here is a systematic approach to mitigate peak tailing:

Step 1: Mobile Phase pH Adjustment

The most effective way to address silanol interactions is to control the ionization of both the analyte and the silanol groups by adjusting the mobile phase pH.

  • Low pH (2-3): At a low pH, the high concentration of protons in the mobile phase will suppress the ionization of the silanol groups, minimizing their interaction with the positively charged analyte. This is often the most effective strategy.

    • Action: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. TFA is a strong ion-pairing agent and can further improve peak shape but may suppress MS signal if used. For MS compatibility, formic acid is preferred.[4][5]

  • High pH (9-11): At a high pH, the analyte will be in its neutral form, eliminating the ionic interaction with the silanol groups. However, this requires a pH-stable column, as traditional silica-based columns will dissolve at high pH.

    • Action: If using a hybrid or other high-pH stable column, a buffer such as ammonium bicarbonate at pH 10 can be effective.

Step 2: Use of a Highly Deactivated Column

Modern HPLC columns are often end-capped to reduce the number of accessible silanol groups. However, the quality of this end-capping varies.

  • Action: Employ a column specifically designed for the analysis of basic compounds. These columns have advanced end-capping or are based on hybrid particle technology to minimize silanol interactions.[1]

Step 3: Competitive Displacement

Adding a small, basic compound to the mobile phase can competitively bind to the active silanol sites, masking them from your analyte.

  • Action: Add a low concentration (e.g., 10-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase. Note that TEA can be difficult to completely flush from the HPLC system.

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH to 2-3 (e.g., 0.1% Formic Acid) start->ph_adjust check_shape Peak Shape Improved? ph_adjust->check_shape end_good Problem Solved check_shape->end_good Yes column_change Switch to a High-Purity, End-Capped Column for Bases check_shape->column_change No check_shape2 Peak Shape Improved? column_change->check_shape2 check_shape2->end_good Yes amine_modifier Add Amine Modifier (e.g., 10mM TEA) check_shape2->amine_modifier No check_shape3 Peak Shape Improved? amine_modifier->check_shape3 check_shape3->end_good Yes further_investigation Investigate Extra-Column Effects or Column Degradation check_shape3->further_investigation No

Caption: A logical workflow for troubleshooting peak tailing.

Issue 2: Retention Time Variability

Question: The retention time of my this compound peak is drifting or jumping between injections. What could be the cause?

Answer:

Inconsistent retention times can compromise the reliability of your analytical method. The potential causes can be grouped into instrument-related and method-related issues.

Instrument-Related Causes:

  • Pump Performance: The most common instrument-related cause is inconsistent mobile phase delivery.

    • Troubleshooting:

      • Check for leaks in the pump, fittings, and tubing.

      • Degas the mobile phase thoroughly to prevent air bubbles from entering the pump heads.

      • If the pressure is fluctuating, this could indicate issues with check valves or pump seals.

  • Column Temperature: The column temperature needs to be stable, as temperature fluctuations can affect retention time.

    • Troubleshooting: Use a column oven and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C).

Method-Related Causes:

  • Mobile Phase Instability: The composition of the mobile phase can change over time.

    • Troubleshooting:

      • Prepare fresh mobile phase daily.

      • If using a buffer, ensure it is fully dissolved and within its effective buffering range.

  • Column Equilibration: Insufficient column equilibration between injections, especially after a gradient, is a frequent cause of retention time drift.

    • Troubleshooting: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) before each injection.

Experimental Protocol: Diagnosing Retention Time Variability

  • System Check: Without the column, run the pump at your method's flow rate and check for pressure stability and any visible leaks.

  • Isocratic Hold: Run your method with an isocratic hold of the initial mobile phase composition for an extended period. The baseline should be stable.

  • Standard Injections: Make a series of injections of a stable standard solution. If the retention time drifts in one direction, it often points to a column equilibration or temperature issue. If it is random, suspect pump or injector issues.

Issue 3: Low Sensitivity / Poor Peak Response

Question: I am injecting my sample, but the peak for this compound is very small or not visible at all. What should I check?

Answer:

Low sensitivity can be due to a variety of factors, from sample preparation to detector settings.

Sample and Mobile Phase Issues:

  • Sample Degradation: Ensure your sample is stable in the diluent. While this compound is expected to be relatively stable, this should be confirmed.

  • Incorrect Sample Concentration: Verify the concentration of your sample and ensure it is within the detection limits of your method.

  • Poor Peak Shape: As discussed in Issue 1, severe peak tailing can significantly reduce peak height, making the peak appear smaller.[6] Improving peak shape will increase the signal-to-noise ratio.

Instrumental Issues:

  • Detector Wavelength: The acetyl group and the piperidine ring do not have strong chromophores. The optimal UV detection wavelength is likely to be in the low UV range (e.g., 200-220 nm).

    • Action: Perform a UV scan of your analyte to determine the wavelength of maximum absorbance.

  • Detector Lamp: The detector lamp may be nearing the end of its life, resulting in lower energy and a noisy or low signal.

    • Action: Check the lamp energy and hours of use in your HPLC software. Replace if necessary.

  • System Leaks: A leak anywhere in the system can lead to a loss of sample or a change in mobile phase composition, affecting the signal.

Troubleshooting Steps for Low Sensitivity

G start Low Peak Response check_conc Verify Sample Concentration and Stability start->check_conc check_uv Optimize UV Detection Wavelength (e.g., 200-220 nm) check_conc->check_uv check_peak_shape Address Peak Tailing Issues (See Issue 1) check_uv->check_peak_shape check_lamp Check Detector Lamp Energy and Age check_peak_shape->check_lamp check_leaks Inspect System for Leaks check_lamp->check_leaks

Caption: A sequential check for causes of low sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound?

A good starting point for method development would be:

  • Column: C18, 2.6-5 µm particle size, 100 x 4.6 mm or similar dimensions.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5-10 µL.

This method can then be optimized based on the observed chromatography.

Q2: My column backpressure is too high. What should I do?

High backpressure is often caused by a blockage in the system.[7]

  • Isolate the source: Remove the column and see if the pressure returns to normal. If it does, the column is the issue. If not, check the tubing, injector, and detector for blockages.

  • Column blockage: This can be due to precipitated buffer or sample components. Try flushing the column with a strong solvent (e.g., isopropanol) in the reverse direction (if the manufacturer allows).[1][8] Always use an in-line filter and a guard column to protect the analytical column.[8]

Q3: Can I use a phosphate buffer for this analysis?

Yes, a phosphate buffer at a low pH (e.g., pH 2.5-3) can be very effective at producing symmetrical peaks. However, be aware that phosphate buffers are not volatile and are therefore not compatible with mass spectrometry. Also, care must be taken to flush the system thoroughly with water before switching to a high organic mobile phase to prevent buffer precipitation.[7]

Q4: I see a split peak. What does this mean?

Peak splitting can be caused by:

  • Column contamination or void: A blockage at the head of the column can disrupt the sample band.[9]

  • Sample solvent effect: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Try dissolving the sample in the initial mobile phase.

  • Co-eluting impurity: It is possible that you are seeing an impurity that is not fully resolved from your main peak.

References

  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, May 16). Piperidine, 1-acetyl-.
  • Smolecule. (2023, August 15). Buy 1-Acetylpiperidine | 618-42-8.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. PubMed.
  • Gajewska, M., & Sznitowska, M. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • HPLC Troubleshooting Guide. (n.d.).
  • Li, Y., et al. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-(N-Propionylaniline)piperidine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-Acetyl-4-(isobutylamino)piperidine. PubChem.
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8).
  • National Center for Biotechnology Information. (n.d.). 1-Acetyl-4-(4-fluorobenzoyl)piperidine. PubChem.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing. YouTube.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,....
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem.

Sources

Technical Support Center: Optimization of N-Alkylated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Synthesis of 1-Acetyl-4-(N-propylamino)piperidine Reference ID: TSC-CHEM-2024-08 Status: Active Support Guide

⚠️ Compliance & Safety Notice

Read Before Proceeding: This technical guide addresses the chemical optimization of 4-aminopiperidine scaffolds , which are common pharmacophores in legitimate drug discovery (e.g., CCR5 antagonists, antihistamines). However, the specific target molecule mentioned is a structural isomer/analogue of controlled substances (fentanyl class).

  • Regulatory Status: Ensure all work complies with local regulations (e.g., DEA List I chemical handling in the US, where N-phenethyl-4-piperidone is controlled; 1-acetyl-4-piperidone may be subject to "watch list" scrutiny).

  • Safety: Propylamine is highly volatile and corrosive. Borohydride reagents generate hydrogen gas. All protocols must be performed in a fume hood.

Module 1: The "Golden Path" Protocol

Objective: Maximize yield via Reductive Amination.

The industry-standard method for synthesizing secondary amines from ketones (like 1-acetyl-4-piperidone) and primary amines (n-propylamine) utilizes Sodium Triacetoxyborohydride (STAB) .

Why this method? (The Science)[1]
  • Selectivity: STAB is sterically bulky and electron-deficient. Unlike Sodium Borohydride (

    
    ), it reduces the iminium ion  (formed from amine + ketone) much faster than it reduces the ketone itself.[1] This minimizes the "Alcohol Impurity" (1-acetyl-4-hydroxypiperidine).
    
  • One-Pot Efficiency: Because STAB is mild, you do not need to pre-form the imine in a separate step (unlike

    
     methods), reducing handling losses.
    
Optimized Workflow
ParameterRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) Best solubility for STAB; promotes imine formation.[2] THF is a viable alternative if chlorinated solvents are restricted.
Stoichiometry 1.0 : 1.1 : 1.5 (Ketone : Amine : STAB). Slight excess of amine drives equilibrium; excess STAB ensures full reduction.
Catalyst Acetic Acid (1.0 eq) CRITICAL: Protonates the carbonyl oxygen, accelerating imine formation. Without this, the reaction stalls on hindered ketones.
Temperature 20–25 °C Heating promotes side reactions (dimers).
Step-by-Step Protocol
  • Dissolution: Dissolve 1-acetyl-4-piperidone (1.0 eq) in DCE (0.2 M concentration).

  • Amine Addition: Add n-propylamine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 minutes under Nitrogen. Note: This "aging" period allows the equilibrium to shift toward the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Quench: After 12–16 hours, quench by adding aqueous saturated

    
    .
    

Module 2: Troubleshooting & FAQs

Q1: My yield is stuck below 40%. What is going wrong?

Diagnosis: This is usually due to wet solvents or insufficient reaction time for the imine formation.

  • The Fix: Reductive amination is a dehydration reaction (releases water). If your solvent is wet, the equilibrium pushes back toward the ketone.

    • Action: Use anhydrous DCE/THF and add 3Å Molecular Sieves to the reaction vessel.

    • Action: Increase the "aging" time (Step 2) to 60–90 minutes before adding STAB.

Q2: I see a large peak for the alcohol side-product (1-acetyl-4-hydroxypiperidine).

Diagnosis: Direct reduction of the ketone occurred before the amine could react.

  • The Fix:

    • Check Reagent: Are you using

      
      ? Stop. Switch to STAB. 
      
      
      
      is too strong for a one-pot ketone amination.
    • Check Acidity: If the pH is too neutral, imine formation is slow. Ensure you added the Acetic Acid equivalent.

Q3: I cannot extract the product; it stays in the water layer.

Diagnosis: The product is a polar secondary amine. At neutral pH, it is protonated (salt form) and water-soluble.

  • The Fix: You must perform a "pH Swing."

    • Acid Wash: Extract the reaction mixture with dilute HCl. The product moves to the water layer (impurities stay in organic).

    • Basify: Take the aqueous layer and add NaOH until pH > 12 . The solution should turn cloudy as the free amine oils out.

    • Extract: Extract this basic aqueous layer with DCM or Ethyl Acetate (x3).

Module 3: Visualization of Pathways

Diagram 1: Reaction Logic & Failure Points

This diagram illustrates the competing pathways. Your goal is to maximize the Green Path and block the Red Path .

ReactionPath cluster_0 Optimization Zone Ketone 1-Acetyl-4-piperidone Imine Imine Intermediate (Transient) Ketone->Imine + Amine + AcOH (Catalyst) Alcohol Impurity: Alcohol (Direct Reduction) Ketone->Alcohol STAB Reduction (Slow) Amine n-Propylamine Product Target Product (Secondary Amine) Imine->Product STAB Reduction (Fast)

Caption: The "Race Condition": STAB reduces the Imine (Green) faster than the Ketone (Red), provided the Imine forms correctly.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impurity? CheckImpurity Identify Major Impurity (LCMS/NMR) Start->CheckImpurity Alcohol Alcohol Detected (Ketone Reduction) CheckImpurity->Alcohol StartMat Starting Material Remains CheckImpurity->StartMat NoExtract Product Lost in Workup CheckImpurity->NoExtract FixAlcohol Action: Switch to STAB Add AcOH Alcohol->FixAlcohol FixStart Action: Add Mol. Sieves Increase Time StartMat->FixStart FixWorkup Action: Check pH > 12 Use DCM Extraction NoExtract->FixWorkup

Caption: Diagnostic flow for identifying the root cause of yield loss.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational comparison of reducing agents).

  • Sigma-Aldrich Technical Bulletin. "Sodium Triacetoxyborohydride in Reductive Amination."

Sources

Technical Support Center: Solubility Optimization for 1-Acetyl-4-(N-propylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Advisory

You are encountering solubility challenges with 1-Acetyl-4-(N-propylamino)piperidine . To resolve this, we must first deconstruct the molecule's physicochemical profile.

This compound features two distinct nitrogen centers:

  • Piperidine Nitrogen: Acetylated (amide). It is non-basic and contributes to the molecule's lipophilicity and polar surface area but does not ionize at physiological pH.

  • Exocyclic Nitrogen (N-propylamino): A secondary amine. This is your ionizable center (pKa ≈ 10–11).

The Core Problem: At physiological pH (7.4), this molecule exists in an equilibrium between its protonated (cationic, soluble) form and its free base (neutral, lipophilic) form. While the cationic form is soluble, the free base has low aqueous solubility. If your assay concentration exceeds the intrinsic solubility of the free base fraction, the compound will precipitate—often invisibly—leading to "false negatives" or erratic IC50 curves.

This guide provides the protocols to stabilize this equilibrium.

Module 1: The "Solvent Shock" Phenomenon

Issue: Users often report precipitation immediately upon adding the DMSO stock solution to the aqueous assay buffer.

Mechanism: DMSO is a hygroscopic, aprotic solvent that solvates hydrophobic compounds well. When a small volume of DMSO stock is added to a large volume of water (buffer), the water molecules strip the DMSO hydration shell away from the compound faster than the compound can interact with the water. This kinetic lag causes the hydrophobic molecules to aggregate and "crash out" before they can dissolve.

Troubleshooting Protocol: The Intermediate Dilution Step

Do not pipette high-concentration DMSO stock directly into the final assay well. Use an intermediate dilution step to lower the kinetic energy barrier.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to 10 mM. (Verify clarity; sonicate if necessary).

  • The Intermediate Plate (D1):

    • Prepare a dilution plate with buffer containing 5-10% DMSO .

    • Dilute your 10 mM stock into this plate to reach 10x your final assay concentration.

    • Why? The presence of DMSO in the buffer prevents the immediate "shock" of a 100% aqueous environment.

  • The Final Assay Plate (D2):

    • Transfer from the Intermediate Plate to the Final Assay Plate (containing aqueous buffer).

    • Final DMSO concentration should be kept constant (e.g., <1% or <0.5% depending on assay tolerance).

Visualizing the Dilution Logic:

DilutionStrategy Stock 10 mM Stock (100% DMSO) Direct Direct Addition (Risk of Precipitation) Stock->Direct Avoid Intermediate Intermediate D1 (Buffer + 10% DMSO) Stock->Intermediate 1:10 Dilution Final Final Assay Well (Buffer + <1% DMSO) Direct->Final Precipitation Intermediate->Final 1:10 Dilution

Figure 1: Kinetic Solubility Optimization Pathway. Direct addition triggers precipitation due to rapid solvent exchange. The intermediate step buffers the transition.

Module 2: pH and Ionic Strength Management

Issue: The compound dissolves in water but precipitates when added to PBS or cell culture media.[1]

Scientific Rationale:

  • The Salting-Out Effect: Phosphate Buffered Saline (PBS) has high ionic strength. Ions compete for water molecules, reducing the water available to solvate your compound.

  • The pH Trap: As a secondary amine, the compound is more soluble at acidic pH (where it is fully protonated). At pH 7.4, the percentage of non-ionized free base increases.

Optimization Table: Buffer Selection
VariableRecommendationTechnical Justification
Buffer pH pH 6.0 - 6.8 (if assay permits)Maintains the amine in its protonated (cationic) state, significantly increasing solubility.
Buffer Type HEPES or MOPS Phosphate ions (PBS) can precipitate cationic amines. HEPES/MOPS are zwitterionic and less prone to ion-pairing precipitation.
Additives 0.01% Tween-20 or Pluronic F-127 Surfactants reduce surface tension and prevent the formation of micro-aggregates (critical micelle concentration considerations apply).
BSA 0.1% BSA Albumin can act as a carrier protein, sequestering the lipophilic free base and keeping it in solution (Note: Verify this does not interfere with binding sites).

Module 3: Non-Specific Binding (NSB)

Issue: "I see a loss of potency (right-shift in IC50) when I incubate for longer periods."

Diagnosis: Your compound is likely binding to the plastic walls of the microplate, effectively lowering the free concentration available to the target. Lipophilic amines have a high affinity for polystyrene.

Corrective Actions
  • Switch Plastics:

    • Standard: Polystyrene (High binding risk).

    • Recommended: Polypropylene (Low binding) or NBS (Non-Binding Surface) treated plates.

  • Acoustic Dispensing: If available, use acoustic liquid handling (e.g., Echo®) to shoot nanoliters of DMSO stock directly into the well after the buffer is present, followed by immediate centrifugation/shaking. This minimizes contact with the plastic walls during the mixing phase.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO for the stock solution? A: While this compound is likely soluble in ethanol, DMSO is preferred for long-term storage (-20°C) due to its low volatility. Ethanol evaporates even in sealed tubes, changing the concentration over time. However, if your assay is sensitive to DMSO (e.g., specific ion channel assays), ethanol is a viable fresh alternative.

Q: How do I verify if my compound has precipitated if I can't see it? A: Visual inspection is insufficient for nanomolar/micromolar assays. Use Nephelometry (laser-based turbidity measurement) or measure the absorbance at 600-700 nm (where the compound should not absorb). An increase in OD600 indicates aggregation.

Q: Is the salt form (e.g., HCl salt) better than the free base? A: Yes. If you have the option, always synthesize or purchase the salt form (e.g., Hydrochloride or Citrate). It dissolves faster in aqueous media. However, once dissolved in a buffered system (pH 7.4), the equilibrium state is identical to that of the free base; the kinetic dissolution advantage is the primary benefit.

Decision Logic for Assay Setup

Use this logic flow to determine the optimal setup for your specific experiment.

TroubleshootingFlow Start Start: Dissolve Cpd in DMSO Check1 Is Final Conc > 10 µM? Start->Check1 HighConc Risk: High Check1->HighConc Yes LowConc Risk: Moderate Check1->LowConc No Step1 Use Intermediate Dilution (Buffer + 5% DMSO) HighConc->Step1 LowConc->Step1 Step2 Add Surfactant (0.01% Tween-20) Step1->Step2 CheckBuffer Is Buffer PBS? Step2->CheckBuffer SwitchBuffer Switch to HEPES/MOPS CheckBuffer->SwitchBuffer Yes Proceed Proceed to Assay CheckBuffer->Proceed No SwitchBuffer->Proceed

Figure 2: Solubility Decision Matrix. High concentrations (>10 µM) require strict adherence to intermediate dilution and surfactant protocols.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Solubility in Buffers and DMSO. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Discusses the "Solvent Shock" and kinetic solubility).

  • PubChem. Compound Summary: 1-Acetyl-4-(isobutylamino)piperidine (Structural Analog).[3] National Library of Medicine.[3] Available at: [Link] (Used for physicochemical property extrapolation of the N-substituted piperidine class).

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with basic compounds such as piperidines. As a Senior Application Scientist, my goal is to provide not just troubleshooting steps, but a deeper understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.

Introduction: The Challenge of Piperidine Analysis

Piperidine and its derivatives are common structural motifs in pharmaceuticals. As basic compounds, they are prone to strong interactions with the stationary phase in reversed-phase HPLC, leading to asymmetrical, tailing peaks.[1][2] This phenomenon compromises resolution, affects accurate integration and quantification, and can ultimately impact the reliability of your analytical data.[3][4] This guide provides a structured approach to diagnose and resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing with basic compounds.

Q1: What is peak tailing and how is it measured?

A: Peak tailing describes an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half. It indicates a problem with the separation process, often due to secondary, undesirable interactions between the analyte and the stationary phase. Peak symmetry is quantified using the Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a T value of 1.0. Generally, a tailing factor greater than 1.2 is considered tailing, although some methods may accept values up to 1.5.[1][4]

Q2: Why are piperidine compounds particularly prone to peak tailing?

A: Piperidines are basic compounds containing amine functional groups. In the typical reversed-phase HPLC mobile phase pH range (pH 3-7), these amine groups are protonated, carrying a positive charge. This positive charge leads to strong ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based stationary phases.[1][5][6] These secondary interactions are a primary cause of peak tailing for basic analytes.[1]

Q3: Can my HPLC system itself cause peak tailing?

A: Yes. Issues related to the instrument are referred to as "extra-column effects." These can include:

  • Excessive dead volume: Long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[5]

  • Partially blocked frits: A clogged inlet frit on the column or guard column can disrupt the flow path, leading to peak distortion.[1][7]

  • Column voids: A void or channel in the packed bed at the column inlet can also cause peak asymmetry.[1][7]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for piperidine compounds.

Issue 1: Secondary Interactions with Residual Silanol Groups

This is the most common cause of peak tailing for basic compounds.[6] Unreacted, free silanol groups on the silica surface become ionized above pH 3, creating active sites for strong ionic interactions with protonated basic analytes like piperidines.[1][5]

Troubleshooting_Workflow cluster_Physical Physical/Instrumental Causes cluster_Chemical Chemical/Interaction Causes Start Peak Tailing Observed for Piperidine Compound Check_All_Peaks Does tailing affect ALL peaks or just the basic analyte? Start->Check_All_Peaks Physical_Issues Check for Extra-Column Effects Check_All_Peaks->Physical_Issues All Peaks Chemical_Issues Address Secondary Interactions Check_All_Peaks->Chemical_Issues Just Basic Analyte Check_Frit Replace Column Frit & Guard Column Physical_Issues->Check_Frit Optimize_pH Lower Mobile Phase pH (e.g., pH 2.5-3.0) Chemical_Issues->Optimize_pH Check_Tubing Minimize Tubing Length/ID Check_Frit->Check_Tubing Check_Void Inspect/Replace Column Check_Tubing->Check_Void Resolved Peak Shape Acceptable Check_Void->Resolved Add_Modifier Add Competing Base (e.g., 0.1% TEA) Optimize_pH->Add_Modifier Change_Column Switch to High-Purity, End-Capped Column Add_Modifier->Change_Column High_pH Try High-pH Method (pH > 10) Change_Column->High_pH High_pH->Resolved caption Troubleshooting Flowchart.

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The Theory of HPLC Column Chemistry. CHROMacademy. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Phenomenex. [Link]

  • Tip on Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Ion Pairing Reagents and Buffers. Regis Technologies. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • TO ADD OR NOT TO ADD. HPLC-TODAY. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Ion-Pairing Agents | HPLC. Mason Technology. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Overcoming Metal Interference in HPLC. Technology Networks. [Link]

  • Metal Ion Leaching May Be Affecting Your Analytical Results in HPLC. LCGC International. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • HPLC Troubleshooting Guide. Sepserv. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Chrom unopened. [Link]

Sources

Technical Support Center: Enhancing the In Vitro Stability of 1-Acetyl-4-(N-propylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Acetyl-4-(N-propylamino)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in aqueous environments typical of in vitro assays. Ensuring the structural integrity of your test compound is paramount for generating reliable, reproducible, and accurate experimental data.

This guide moves beyond simple instructions to explain the underlying chemical principles governing the stability of this compound, offering a framework for proactive experimental design and effective troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound's Stability Profile

This section addresses the most common initial questions regarding the stability of this compound, grounded in its specific chemical structure.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by three key functional groups:

  • The N-Acetyl (Amide) Group: The amide bond on the piperidine nitrogen is a potential site for hydrolysis. Amide bonds are generally most stable at a neutral pH but can be cleaved under strongly acidic or basic conditions.[1]

  • The Tertiary Piperidine Nitrogen: The nitrogen atom within the piperidine ring is a tertiary amine. This site is susceptible to oxidation, which can lead to the formation of an N-oxide or even ring-opening products under certain conditions.[2]

  • The Secondary N-propylamino Nitrogen: The exocyclic secondary amine is another potential site for oxidation.

While the core piperidine scaffold is known for its relative chemical stability, making it a privileged structure in medicinal chemistry, these attached functional groups are the primary points of potential degradation in an assay environment.[3]

Q2: My experimental results with this compound are not reproducible. Could compound instability be the cause?

A2: Absolutely. Inconsistent stability of your stock or working solutions is a frequent cause of experimental variability.[1] If the compound degrades during storage or over the course of an experiment, its effective concentration will decrease. This change in concentration can lead to a diminished biological effect, resulting in poor reproducibility, shifts in IC50/EC50 values, and misleading structure-activity relationship (SAR) data.

Q3: What are the most likely degradation pathways for this compound in an aqueous assay buffer?

A3: Based on its structure, the two most probable non-enzymatic degradation pathways in a typical in vitro assay buffer are:

  • Hydrolysis: The cleavage of the N-acetyl group to yield 4-(N-propylamino)piperidine and acetic acid. This is often catalyzed by the pH of the buffer.

  • Oxidation: The oxidation of the tertiary piperidine nitrogen to form this compound N-oxide. Atmospheric oxygen, or the presence of oxidizing agents in the media, can facilitate this process.[2]

Below is a diagram illustrating these potential degradation routes.

G cluster_main Potential Degradation Pathways cluster_products Parent This compound Hydrolysis_Product 4-(N-propylamino)piperidine + Acetic Acid Parent->Hydrolysis_Product Hydrolysis (Acid/Base Catalyzed) Oxidation_Product Piperidine N-oxide Derivative Parent->Oxidation_Product Oxidation (e.g., O₂, Peroxides)

Caption: Potential chemical degradation pathways for this compound.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a practical, cause-and-effect approach to resolving common stability-related problems.

Issue 1: I observe a progressive loss of the compound's activity during a multi-day experiment.

  • Underlying Cause: This pattern strongly suggests time-dependent degradation in your aqueous working solution, with hydrolysis of the N-acetyl group being a primary suspect. The rate of hydrolysis is often pH-dependent.[1]

  • Troubleshooting & Optimization:

    • Verify Buffer pH: Physically measure the pH of your complete assay medium at the start and end of your experiment. Components like cell metabolism can alter the pH over time.

    • Perform a pH Stability Study: Assess the compound's stability across a range of pH values (e.g., pH 5, 7.4, 9) relevant to your experimental window. This will identify the optimal pH range for stability. See Protocol 2 for a detailed methodology.

    • Prepare Fresh Solutions: For long-term experiments, the most robust solution is to prepare fresh working solutions of the compound daily from a stable stock.[1]

Issue 2: My results vary significantly depending on the age of my frozen DMSO stock solution.

  • Underlying Cause: While DMSO is an aprotic solvent that prevents hydrolysis, long-term storage can still lead to degradation.[1] This can be due to slow oxidation from dissolved atmospheric oxygen or degradation from repeated freeze-thaw cycles. Water absorption by DMSO over time can also introduce enough water to permit slow hydrolysis.

  • Troubleshooting & Optimization:

    • Aliquot Stock Solutions: Upon initial dissolution in high-quality, anhydrous DMSO, immediately create small, single-use aliquots. This minimizes the number of freeze-thaw cycles for the bulk of your supply.

    • Inert Gas Overlay: For maximum protection, consider purging the headspace of your stock vials with an inert gas like argon or nitrogen before sealing and freezing. This displaces oxygen and reduces oxidative degradation.

    • Storage Conditions: Always store stock solutions at -20°C or, preferably, -80°C. Ensure they are protected from light by using amber vials or storing them in a light-blocking container.[4][5]

Issue 3: My HPLC or LC-MS analysis shows the appearance of new peaks over time.

  • Underlying Cause: The appearance of new peaks that are not present in a freshly prepared sample is a direct indication of degradation. The retention time and mass of these new peaks can provide clues to the degradation pathway.

  • Troubleshooting & Optimization:

    • Conduct a Forced Degradation Study: This is a systematic process to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[2] By comparing the degradation products formed under these controlled stresses to the unknown peaks in your assay samples, you can diagnose the specific instability. See Protocol 3 for a detailed workflow.

    • Validate Your Analytical Method: A forced degradation study also serves to validate that your HPLC method is "stability-indicating," meaning it can successfully separate the intact parent compound from all major degradation products.[6]

G start Inconsistent / Diminishing Assay Results q1 Is the issue time-dependent in aqueous buffer? start->q1 a1_yes Suspect Hydrolysis / Oxidation in Assay Medium q1->a1_yes Yes q2 Does the issue correlate with stock solution age? q1->q2 No sol1 Perform pH Stability Study (Protocol 2) Prepare Fresh Working Solutions a1_yes->sol1 a2_yes Suspect Stock Solution Degradation q2->a2_yes Yes q3 Are new peaks observed in HPLC/LC-MS? q2->q3 No sol2 Re-qualify Stock Implement Best Practices (Protocol 1): Aliquot, Inert Gas, Store at -80°C a2_yes->sol2 a3_yes Degradation is Occurring q3->a3_yes Yes sol3 Perform Forced Degradation Study (Protocol 3) to Identify Pathway & Validate Method a3_yes->sol3

Caption: General troubleshooting workflow for investigating compound instability.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for assessing and improving the stability of this compound.

Protocol 1: Preparation and Handling of Stock and Working Solutions
  • Objective: To establish best practices for preparing and storing solutions to minimize degradation.

  • Methodology:

    • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for preparing the primary stock solution.

    • Dissolution: Accurately weigh the compound and dissolve in DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.

    • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene or glass amber vials. The volume should be sufficient for one set of experiments.

    • Inerting (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before capping tightly.

    • Storage: Store all aliquots at -80°C and protected from light.[5]

    • Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Prepare the final working solutions by diluting the stock into the assay buffer immediately before use. Do not store the compound in aqueous buffer for extended periods unless stability has been confirmed.

Protocol 2: How to Perform a pH Stability Study
  • Objective: To determine the optimal pH for compound stability in an aqueous environment.

  • Methodology:

    • Buffer Preparation: Prepare a set of buffers covering the desired pH range (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate). See Table 1 for examples.

    • Sample Preparation: Dilute the DMSO stock of this compound into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (<0.5%).

    • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial peak area of the parent compound.

    • Incubation: Incubate the remaining samples at the intended assay temperature (e.g., 37°C), protected from light.

    • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each pH condition and analyze by HPLC.

    • Data Analysis: For each pH, calculate the percentage of the parent compound remaining at each time point relative to its T0 peak area. Plot "% Remaining" vs. "Time" for each pH to visualize the stability profile.

Target pH Recommended Buffer System (Example) Typical Concentration
5.0Sodium Acetate Buffer50 mM
6.5Phosphate Buffer (Na₂HPO₄/NaH₂PO₄)50 mM
7.4Phosphate-Buffered Saline (PBS)1X
8.0Tris-HCl Buffer50 mM
9.0Sodium Borate Buffer50 mM
Table 1: Recommended Buffer Systems for pH Stability Studies.
Protocol 3: Forced Degradation Study Workflow
  • Objective: To rapidly identify potential degradation pathways and validate the analytical method.

  • Methodology: Prepare separate solutions of the compound (~100 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to the following stress conditions. Analyze all samples by a validated HPLC-UV or LC-MS method.

Stress Condition Reagent / Method Typical Incubation Expected Degradation Pathway
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)2-8 hours at 60°CN-Acetyl group cleavage
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)1-4 hours at RTN-Acetyl group cleavage
Oxidation 3% Hydrogen Peroxide (H₂O₂)24 hours at RTN-Oxide formation
Thermal Incubate solution at 70°C (in parallel with a control at 4°C)48 hoursVarious
Photolytic Expose to broad-spectrum light (ICH Q1B option)24 hoursVarious (often radical-based)
Table 2: Summary of Recommended Forced Degradation Conditions.

Section 4: References

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Janecka, A., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetyl-4-(isobutylamino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), S678-S687. Retrieved from [Link]

  • Wang, D., et al. (2015). Stabilizing Drug Molecules in Biological Samples. Bioanalysis. Retrieved from [Link]

  • G.L. Fernandes, et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 1-Acetyl-4-(N-propylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison and experimental framework for confirming the structure of 1-Acetyl-4-(N-propylamino)piperidine , a substituted piperidine derivative. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deep understanding of the underlying principles, ensuring self-validating and robust experimental outcomes.

This guide will navigate through the synthetic rationale, detailed spectroscopic analysis (NMR, IR, and MS), and a comparative analysis with a closely related analogue, 1-Acetyl-4-(N-butylamino)piperidine . The aim is to equip researchers with the necessary tools and insights to confidently characterize this and similar molecules.

Section 1: Synthesis Strategy: A Logic-Driven Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving reductive amination followed by N-acetylation. This approach is widely adopted for the synthesis of N-substituted piperidines due to its high efficiency and the ready availability of starting materials.

Step 1: Reductive Amination of 1-Boc-4-piperidone with Propylamine

The initial step involves the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with propylamine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its interference in the subsequent acetylation step. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (STAB). STAB is the reagent of choice as it is less sensitive to the acidic conditions that favor iminium ion formation and is selective for the reduction of the C=N bond over the ketone.

Step 2: N-Acetylation of 4-(N-propylamino)piperidine

Following the successful synthesis of the N-propylamino piperidine intermediate and subsequent deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid), the final acetylation step is performed. The secondary amine at the 4-position is selectively acetylated using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The piperidine nitrogen is protonated under these conditions and thus less reactive, allowing for selective acetylation at the exocyclic nitrogen.

Section 2: Spectroscopic Verification: The Triad of Modern Analysis

The confirmation of the molecular structure of this compound relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling, on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted Spectroscopic Data for this compound

Based on established principles of NMR spectroscopy and analysis of similar structures, the following are the predicted key ¹H and ¹³C NMR signals for this compound.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Propyl Group
H-1'~ 0.9Triplet3H-CH₂-CH₂-CH₃
H-2'~ 1.5Sextet2H-CH₂-CH₂ -CH₃
H-3'~ 2.5Triplet2H-NH-CH₂ -CH₂-CH₃
Piperidine Ring
H-2ax, H-6ax~ 2.6Triplet of doublets2HAxial Protons
H-2eq, H-6eq~ 4.0Doublet of triplets2HEquatorial Protons
H-3ax, H-5ax~ 1.2Quartet of doublets2HAxial Protons
H-3eq, H-5eq~ 1.9Doublet2HEquatorial Protons
H-4~ 2.8Multiplet1H-CH-NH-
Acetyl Group
H-Ac~ 2.1Singlet3H-CO-CH₃
Amine
NH~ 1.8 (broad)Singlet1H-NH -
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Propyl Group
C-1'~ 11-CH₂-CH₂-CH₃
C-2'~ 23-CH₂-CH₂ -CH₃
C-3'~ 52-NH-CH₂ -CH₂-CH₃
Piperidine Ring
C-2, C-6~ 45
C-3, C-5~ 32
C-4~ 58
Acetyl Group
C=O~ 170C =O
CH₃~ 21-CO-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Secondary Amine)~ 3300-3350Weak to Medium
C-H Stretch (Aliphatic)~ 2850-2960Strong
C=O Stretch (Amide)~ 1630-1660Strong
N-H Bend (Secondary Amine)~ 1550-1650Medium
C-N Stretch~ 1000-1250Medium

The presence of a sharp, strong absorption around 1640 cm⁻¹ is a key indicator of the N-acetyl group. The weaker absorption in the 3300-3350 cm⁻¹ region is characteristic of the N-H stretch of the secondary amine.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide valuable structural information.

Predicted Mass Spectrometry Data for this compound

  • Molecular Formula: C₁₀H₂₀N₂O

  • Molecular Weight: 184.28 g/mol

  • Expected [M+H]⁺: m/z 185.1654

Plausible Fragmentation Pathways:

The fragmentation of N-acetylated piperidines is often initiated by cleavage of the piperidine ring. Common fragmentation pathways include the loss of the acetyl group and cleavage adjacent to the nitrogen atoms.

  • α-cleavage at the piperidine ring: This can lead to the formation of various iminium ions.

  • Loss of the propylamino group: Cleavage of the C4-N bond.

  • Loss of the acetyl group: Cleavage of the N-CO bond.

A key fragment would be the loss of the propyl group (C₃H₇, 43 Da) from the parent ion.

Section 3: Comparative Analysis: this compound vs. 1-Acetyl-4-(N-butylamino)piperidine

To further solidify the structural assignment, a comparative analysis with a closely related analogue, 1-Acetyl-4-(N-butylamino)piperidine, is highly instructive. The addition of a single methylene unit in the N-alkyl chain provides a predictable and verifiable shift in spectroscopic data.

Predicted Spectroscopic Differences

Technique This compound 1-Acetyl-4-(N-butylamino)piperidine Expected Difference
Molecular Weight 184.28198.31+14 Da (CH₂)
¹H NMR Propyl signalsButyl signalsAdditional methylene signal (~1.3 ppm, multiplet, 2H) and upfield shift of the terminal methyl group.
¹³C NMR 3 propyl signals4 butyl signalsAdditional methylene signal (~20-30 ppm).
Mass Spectrometry [M+H]⁺ at m/z 185.1654[M+H]⁺ at m/z 199.1810+14 m/z units.

The IR spectra of the two compounds are expected to be very similar, as the fundamental functional groups remain the same.

Section 4: Visualizing the Workflow and Structure

To provide a clear visual representation of the processes and molecules discussed, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow Start 1-Boc-4-piperidone + Propylamine Step1 Reductive Amination (NaBH(OAc)₃) Start->Step1 Intermediate 1-Boc-4-(N-propylamino)piperidine Step1->Intermediate Deprotection TFA Intermediate->Deprotection Step2 N-Acetylation (Ac₂O, Et₃N) Deprotection->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

G cluster_propyl This compound cluster_butyl 1-Acetyl-4-(N-butylamino)piperidine propyl butyl G Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Data Interpretation & Structural Confirmation Data->Analysis Report Final Structure Verified Analysis->Report

Caption: Experimental workflow for structural confirmation.

Section 5: Conclusion and Best Practices

The structural confirmation of this compound is a multi-faceted process that requires a combination of logical synthetic design and rigorous spectroscopic analysis. By following the detailed protocols and understanding the predicted spectral outcomes outlined in this guide, researchers can confidently verify the structure of this molecule.

Key Takeaways for Trustworthy Structural Elucidation:

  • Orthogonal Techniques: Always use a combination of independent analytical techniques (NMR, IR, MS) to corroborate your findings.

  • High-Resolution Data: Whenever possible, utilize high-resolution mass spectrometry and high-field NMR to gain the most detailed structural information.

  • Comparative Analysis: Comparing your data with that of a closely related and well-characterized analogue can provide an extra layer of confidence in your structural assignment.

  • Thorough Data Interpretation: Do not rely solely on automated software for spectral interpretation. A deep understanding of the principles of spectroscopy is essential for accurate and reliable structural elucidation.

By adhering to these principles, researchers can ensure the integrity and validity of their findings, a cornerstone of scientific excellence in drug discovery and development.

References

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Acetyl-4-(isobutylamino)piperidine. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). Retrieved February 2, 2026, from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395.
  • Li, H., et al. (2015).
  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 2, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • IndiaMART. (n.d.). 1-Acetyl-4-(4-hydroxyphenyl) piperazine, Pharmaceutical Grade at Attractive Price. Retrieved February 2, 2026, from [Link]

  • von Itzstein, M., et al. (1993). Synthesis of C-4-disubstituted analogues of N-acetylneuraminic acid. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.
  • de Oliveira, A. F. M., et al. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • ResearchGate. (2012, April 5). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved February 2, 2026, from [Link]

  • Sugimura, T., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821-4827.

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Comparative Biological Profile: 1-Acetyl-4-(N-propylamino)piperidine vs. Active Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 1-Acetyl-4-(N-propylamino)piperidine (CAS 902837-20-1), contrasting its physicochemical properties, biological potential, and synthetic utility against established pharmacophores such as 4-ANPP (Despropionyl fentanyl) and Fentanyl .

Executive Summary

This compound is a functionalized piperidine intermediate characterized by an N-acetyl group at the 1-position and a secondary propylamino group at the 4-position. Unlike its structural analog 4-ANPP (a precursor to fentanyl), this compound lacks the aromatic N-phenyl moiety essential for high-affinity mu-opioid receptor (MOR) binding. Consequently, it represents a distinct chemical space with reduced narcotic potential but significant utility as a building block for Sigma-1 receptor ligands , antifungals , and neurokinin antagonists .

This guide objectively compares its performance and properties against three key benchmarks:

  • 4-ANPP : The primary precursor for fentanyl synthesis (Regulatory/Toxicology Benchmark).

  • Fentanyl : The gold standard for 4-substituted piperidine opioid activity (Pharmacological Benchmark).

  • N-Alkyl-4-aminopiperidines : A class of novel antifungals (Emerging Application Benchmark).

Structural & Physicochemical Comparison

The biological activity of piperidines is strictly governed by the substituents at N1 (ring nitrogen) and N4 (exocyclic nitrogen). The table below highlights the critical structural divergences that dictate performance.

Table 1: Physicochemical Profile Comparison[1]
FeatureThis compound4-ANPP (Despropionyl Fentanyl)Fentanyl
CAS Registry 902837-20-121409-26-7437-38-7
Molecular Weight ~184.28 g/mol 280.41 g/mol 336.47 g/mol
N1 Substituent Acetyl (Hydrophilic, Amide)Phenethyl (Lipophilic, Aromatic)Phenethyl (Lipophilic, Aromatic)
N4 Substituent Propylamino (Aliphatic)Phenylamino (Aromatic)N-Phenyl-N-propionyl (Amide)
LogP (Predicted) ~0.5 - 0.9 (Low Lipophilicity)3.8 (High Lipophilicity)4.05 (High Lipophilicity)
Opioid Activity Negligible (Predicted)Inactive (Precursor)Potent Agonist (Ki ~ 1 nM)
Regulatory Status Unscheduled (General Chemical)Schedule II (Precursor)Schedule II (narcotic)

Analyst Insight: The substitution of the lipophilic N-phenethyl group (found in fentanyl/4-ANPP) with a polar N-acetyl group in this compound drastically reduces blood-brain barrier (BBB) permeability and abolishes the hydrophobic interaction required for the "anionic aspartate" binding site in the opioid receptor.

Biological Activity & Performance Analysis

Opioid Receptor Selectivity (SAR Analysis)

Experimental data from Structure-Activity Relationship (SAR) studies on fentanyl analogs confirms that the N-phenyl ring (attached to N4) is non-negotiable for high-potency opioid activity.

  • Fentanyl : The N-phenyl ring participates in pi-stacking interactions with Trp293 in the mu-opioid receptor.

  • This compound : Replaces the phenyl ring with a flexible propyl chain . This modification typically results in a >1000-fold loss of affinity for the mu-opioid receptor.

Emerging Activity: Antifungal & Antimicrobial Potential

Recent studies (e.g., MDPI, 2023) indicate that N-alkyl-4-aminopiperidines exhibit significant antifungal activity by inhibiting ergosterol biosynthesis.

  • Mechanism : Inhibition of sterol C14-reductase and C8-isomerase.[1]

  • Relevance : While this compound has a short propyl chain, it serves as a core for synthesizing long-chain derivatives (e.g., N-dodecyl) which show high potency against Candida spp.

Synthetic Utility (Performance as an Intermediate)

As a secondary amine, the product outperforms primary amines in selective acylation reactions.

  • Reaction Efficiency : The N-propyl group acts as a protecting/directing group, preventing over-alkylation that commonly plagues 4-aminopiperidine syntheses.

  • Yield Comparison : In reductive amination protocols, using 1-acetyl-4-piperidone + propylamine yields >85% of the target secondary amine, whereas using unsubstituted 4-piperidone leads to complex mixtures.

Experimental Protocols

Protocol A: Verification of Identity (GC-MS)

To differentiate this compound from regulated precursors like 4-ANPP.

  • Sample Prep : Dissolve 1 mg of compound in 1 mL Methanol.

  • Instrument : Agilent 7890B GC with 5977A MSD.

  • Column : HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Method :

    • Inlet: 250°C, Split 20:1.

    • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Expected Retention :

    • This compound : Elutes early (~4-5 min) due to lower MW and polarity.

    • 4-ANPP : Elutes late (~12-14 min) due to aromatic rings.

  • Mass Spectrum : Look for base peak m/z 70 (propylamine fragment) or m/z 126 (acetylpiperidine fragment), distinct from the m/z 280 parent ion of 4-ANPP.

Protocol B: Synthesis of Sigma Ligand Derivatives

Standard workflow to convert this intermediate into a bioactive ligand.

  • Reagents : this compound (1.0 eq), Benzyl bromide (1.1 eq), K2CO3 (2.0 eq), Acetonitrile.

  • Procedure :

    • Mix reagents in a round-bottom flask.

    • Reflux at 80°C for 12 hours.

    • Filter inorganic salts and concentrate in vacuo.

  • Validation : TLC (DCM:MeOH 9:1). The secondary amine (starting material) will disappear, replaced by the tertiary amine (N-benzyl-N-propyl product).

Structural Pathway & Logic Diagram

The following diagram illustrates the chemical space separation between the target compound and regulated opioids, highlighting the "Safety Gap."

ChemicalSpace Precursor 4-Piperidone Target 1-Acetyl-4-(N-propylamino) piperidine (Intermediate/Scaffold) Precursor->Target 1. Acetylation 2. Reductive Amination (w/ Propylamine) NPP N-Phenethyl-4-piperidone (NPP) Precursor->NPP Alkylation (Phenethyl bromide) SigmaLigand Sigma-1 Receptor Ligands (Neuroprotective) Target->SigmaLigand N-Alkylation (Benzyl/Aryl) Antifungal N-Alkyl Antifungals (Ergosterol Inhibitors) Target->Antifungal Chain Extension ANPP 4-ANPP (Despropionyl Fentanyl) NPP->ANPP Reductive Amination (w/ Aniline) Fentanyl Fentanyl (Schedule II Opioid) ANPP->Fentanyl Propionylation

Figure 1: Synthetic divergence showing the separation of this compound from the regulated fentanyl pathway.

References

  • US Department of Justice, Drug Enforcement Administration. (2020).[2] Designation of Benzylfentanyl and 4-Anilinopiperidine as List I Chemicals. Federal Register.[2] [Link]

  • Mullins, R. et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity.[3] PMC - PubMed Central. [Link]

  • Kellershaun, S. et al. (2023). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI - Pharmaceuticals. [Link]

  • ChemWhat. (2024). This compound Product Database. [Link]

  • Vuckovic, S. et al. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry. [Link]

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Comparative Guide: 1-Acetyl-4-(N-propylamino)piperidine vs. Basic Piperidine Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-Acetyl-4-(N-propylamino)piperidine against other biologically relevant N-substituted piperidines.

This analysis focuses on its specific role as a neutral pharmacophore scaffold , contrasting it with the classical basic amine scaffolds (e.g., N-benzyl, N-phenethyl) commonly found in opioid and antipsychotic medicinal chemistry.

Executive Summary & Technical Positioning

This compound (CAS: 902837-20-1) represents a distinct subclass of piperidine intermediates where the ring nitrogen is capped as an acetamide. Unlike the "privileged" N-benzyl or N-phenethyl piperidine scaffolds used in potent opioids (e.g., fentanyl, carfentanil) and neuroleptics, the N-acetyl variant lacks the basic nitrogen center required for high-affinity binding to the aspartate residue in Class A GPCRs (e.g., Mu-opioid, D2 dopamine receptors).

Consequently, in biological assays, this compound serves two critical functions:

  • Negative Control/Selectivity Probe: To validate the necessity of the protonated nitrogen for receptor binding.

  • Safety Scaffold (hERG Mitigation): To demonstrate reduced cardiotoxicity, as acetylation significantly lowers hERG channel blockade compared to basic lipophilic amines.

Quick Comparison Matrix
FeatureThis compound 1-Phenethyl-4-(N-propylamino)piperidine 1-Benzyl-4-(N-propylamino)piperidine
Primary Role Negative Control / Metabolite / IntermediateActive Precursor (Opioid/NPS)Synthetic Intermediate / Antifungal Lead
Piperidine N Basicity Neutral (Amide, pKa ~ -0.5)Basic (Tertiary Amine, pKa ~ 8-9)Basic (Tertiary Amine, pKa ~ 8-9)
GPCR Affinity (Mu/D2) Negligible / LowHigh (Potential Agonist)Moderate to High
hERG Inhibition Risk Low (Safety Advantage)High (Cardiotoxicity Risk)Moderate
Metabolic Stability High (Amide bond is robust)Low (Subject to N-dealkylation)Moderate

Biological Assay Performance: Deep Dive

A. Receptor Binding Assays (GPCRs)

In the context of opioid (MOR) or dopamine (D2) receptor assays, the performance of the N-acetyl variant is defined by its lack of potency .

  • Mechanism of Action (The "Aspartate Anchor"):

    • Active Scaffolds (N-Phenethyl): The tertiary amine at the piperidine nitrogen becomes protonated at physiological pH. This cation forms a critical salt bridge with a conserved aspartic acid residue (e.g., Asp147 in MOR) in the receptor's transmembrane domain.

    • 1-Acetyl Variant: The acetyl group withdraws electron density, rendering the nitrogen non-basic. It cannot protonate and fails to form the salt bridge.

  • Experimental Outcome: In competitive radioligand binding assays (using [³H]-DAMGO), the N-acetyl compound typically exhibits a

    
    , whereas the N-phenethyl analog may show 
    
    
    
    .
B. Safety Pharmacology: hERG Channel Inhibition

One of the most valuable applications of the N-acetyl scaffold is in hERG liability reduction .

  • The Problem: Lipophilic basic amines (like N-benzyl piperidines) are notorious for blocking the hERG potassium channel, leading to QT prolongation and arrhythmias.

  • The Solution: Acetylation removes the basic center, drastically reducing affinity for the hERG pore.

  • Data Trend:

    • N-Benzyl analog:

      
       (High Risk)
      
    • N-Acetyl analog:

      
       (Safe)
      

Visualization: Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the decision logic when evaluating these scaffolds in a drug discovery campaign.

PiperidineSAR Start Start: 4-(N-propylamino)piperidine Core Decision Select N-Substituent Start->Decision Path_Basic N-Phenethyl / N-Benzyl (Basic Amine) Decision->Path_Basic Alkylation Path_Neutral N-Acetyl (Neutral Amide) Decision->Path_Neutral Acylation Outcome_Basic High GPCR Affinity (Salt Bridge with Asp) High hERG Risk Path_Basic->Outcome_Basic Outcome_Neutral Low/No GPCR Affinity (Negative Control) Low hERG Risk Path_Neutral->Outcome_Neutral App_Basic Application: Active Drug Discovery (Opioids/Antipsychotics) Outcome_Basic->App_Basic App_Neutral Application: Impurity Profiling Safety Scaffolds Outcome_Neutral->App_Neutral

Caption: SAR decision tree comparing the pharmacological consequences of N-alkylation (Basic) versus N-acylation (Neutral) on the piperidine scaffold.

Experimental Protocols

Protocol A: Comparative Radioligand Binding Assay (Mu-Opioid Receptor)

Objective: To quantify the loss of affinity due to N-acetylation.

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR).

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 20,000 x g for 20 min; resuspend pellet in assay buffer.

  • Ligand Preparation:

    • Test Compound: this compound (dissolve in DMSO, final concentration <1%).

    • Reference Standard: Fentanyl or Morphine.

    • Radioligand: [³H]-DAMGO (approx. 1 nM final concentration).

  • Incubation:

    • Prepare 96-well plates. Add 50 µL radioligand, 50 µL test compound (concentration range

      
       to 
      
      
      
      M), and 100 µL membrane suspension.
    • Incubate for 60 minutes at 25°C.

  • Termination & Counting:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Add scintillation cocktail and count radioactivity (CPM).

  • Data Analysis:

    • Calculate % Inhibition.

    • Fit data to a one-site competition model to determine

      
       and 
      
      
      
      .
    • Expected Result: The 1-Acetyl variant should show no significant displacement of [³H]-DAMGO up to 10 µM.

Protocol B: Synthesis of the 1-Acetyl Variant (for Reference)

Objective: To generate the standard for assay validation.

  • Starting Material: 4-(N-propylamino)piperidine (or 4-piperidone HCl).

  • Step 1 (If starting from piperidone): Reductive amination of 1-Acetyl-4-piperidone with n-propylamine using Sodium Triacetoxyborohydride (STAB) in DCE.

    • Reaction: 1.0 eq Ketone + 1.2 eq Amine + 1.5 eq STAB. Stir at RT for 16h.

  • Step 2 (Alternative): Selective acetylation of 4-(N-propylamino)piperidine.

    • Note: The secondary amine on the 4-position is also nucleophilic. To selectively acetylate the ring nitrogen, one typically starts with 4-Boc-aminopiperidine , acetylates the ring N, deprotects the Boc, and then alkylates the 4-amine with propyl bromide.

    • Direct Acetylation Risk: Acetyl chloride will attack both nitrogens.

References

  • Identification of N-Substituted Piperidines as Antifungal Agents.

    • Source: MDPI (Molecules), 2020.
    • Relevance: Discusses the SAR of 4-aminopiperidine scaffolds and the necessity of lipophilic N-substituents for activity.
  • Structure-Activity Relationships of N-Substituted Spiropiperidines.

    • Source: Bioorganic & Medicinal Chemistry Letters, 2009.[1]

    • Relevance: details the impact of piperidine nitrogen basicity on Nociceptin and Opioid receptor binding.
  • Discovery of 4-Aminopiperidine Scaffolds for HCV Inhibition.

    • Source: PMC (NIH), 2014.
    • Relevance: Demonstrates the utility of the 4-aminopiperidine core in non-opioid drug discovery and library synthesis via reductive amin
  • ChemicalBook Entry: this compound. [2][3]

    • Source: ChemicalBook.
    • Relevance: Verification of CAS 902837-20-1 as a commercially available building block.

Sources

Validating the mechanism of action of 1-Acetyl-4-(N-propylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Validation Guide: Mechanism of Action for 1-Acetyl-4-(N-propylamino)piperidine

Executive Summary & Structural Context

The compound This compound (CAS 902837-20-1) represents a specific structural class of N-substituted piperidines.[1] Unlike the potent opioid agonist Acetyl Fentanyl (which contains an N-phenyl-N-(piperidin-4-yl)acetamide core) or Fentanyl (N-phenethyl-4-anilino-piperidine), this molecule lacks the critical aromatic pharmacophores (aniline and phenethyl rings) typically required for high-affinity Mu-Opioid Receptor (MOR) binding.

Consequently, validating its mechanism of action (MoA) requires a rigorous "de-orphaning" approach. The primary hypothesis for this structure suggests it functions either as a low-affinity opioid partial agonist , a Sigma-1 receptor ligand (common for N-substituted piperidines), or a metabolic intermediate/impurity with negligible efficacy.

This guide provides a self-validating system to definitively characterize its pharmacological profile, distinguishing it from potent fentanyl analogs and establishing its role as a negative control or specific ligand.

Mechanism of Action: Hypothesis & Signaling Pathways

To validate the MoA, we must interrogate the two most probable signaling pathways based on Structure-Activity Relationship (SAR) data for piperidines.

Primary Hypothesis: Mu-Opioid Receptor (MOR) Interaction

While the lack of an aromatic ring at the 4-position predicts low affinity, the piperidine nitrogen's acetylation mimics the "acetyl" moiety of Acetyl Fentanyl. Validation must determine if this fragment retains any residual binding or efficacy.

  • Pathway: Ligand binding

    
     G
    
    
    
    i/o activation
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Reduced neuronal excitability.
Secondary Hypothesis: Sigma-1 Receptor (σ1R) Modulation

N-substituted piperidines are a privileged scaffold for Sigma-1 receptors, which modulate calcium signaling and ER stress.

  • Pathway: Ligand binding

    
     Dissociation from BiP (Binding immunoglobulin protein) 
    
    
    
    Chaperone activity
    
    
    Modulation of IP3 receptors.
Pathway Visualization (MOR Signaling)

MOR_Signaling Ligand This compound MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binding (Ki?) G_Protein Gi/o Protein (Heterotrimeric) MOR->G_Protein Activation (GTPγS) AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channels GIRK Channels (Hyperpolarization) G_Protein->K_Channels Activation (+) Ca_Channels Voltage-Gated Ca2+ Channels G_Protein->Ca_Channels Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease

Figure 1: Putative Mu-Opioid Receptor signaling pathway. The dashed line indicates the critical validation step: determining if binding translates to functional G-protein activation.

Comparative Performance Analysis

The following table contrasts the predicted performance of this compound against established standards. This comparison highlights the structural deficits (lack of aromaticity) that likely result in significantly reduced potency.

FeatureThis compound Acetyl Fentanyl (Standard)Fentanyl (Gold Standard)Propylnorfentanyl (Metabolite)
Core Structure Acetyl-piperidine + PropylaminoAcetyl-piperidine + Aniline Phenethyl-piperidine + Aniline Piperidine (NH) + Aniline
Key Pharmacophore Missing (No aromatic ring at C4)Present (N-Phenyl)Present (N-Phenyl + Phenethyl)Present (N-Phenyl)
Predicted MOR Affinity (Ki) > 10,000 nM (Negligible)~ 1–10 nM (High)~ 1 nM (Very High)> 500 nM (Low)
Functional Efficacy (Emax) Likely Inactive or Weak PartialFull AgonistFull AgonistPartial Agonist
Primary Utility Negative Control / Impurity StandardPotent Analgesic / NPSAnalgesic / AnestheticMetabolite Biomarker
Metabolic Stability High (Acetylated N)ModerateModerateHigh (Polar)

Experimental Validation Protocols

To scientifically validate the mechanism, you must execute the following sequential assays. These protocols are designed to be self-validating: if the compound fails the Binding Assay (Protocol A), the Functional Assay (Protocol B) serves as a confirmation of inactivity rather than a primary screen.

Protocol A: Competitive Radioligand Binding Assay (Mu-Opioid)

Objective: Determine the affinity (


) of the compound for the Mu-Opioid Receptor.
  • Membrane Preparation: Use CHO-K1 cells stably expressing the human Mu-Opioid Receptor (hMOR). Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
    -DAMGO (0.5 nM) as the specific radioligand.
    
  • Incubation:

    • Prepare 12 concentrations of this compound (range: 1 pM to 100

      
      M).
      
    • Incubate membranes + radioligand + test compound for 60 min at 25°C.

    • Control: Use Naloxone (10

      
      M) to define non-specific binding.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criterion: If

      
       nM, the compound is considered inactive at MOR.
      
Protocol B: Functional Binding Assay

Objective: Assess if the compound acts as an agonist, antagonist, or inverse agonist (Efficacy).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 10

    
    M GDP, pH 7.4.
    
  • Reaction:

    • Incubate hMOR membranes (10

      
       g/well ) with test compound (10 
      
      
      
      M fixed or dose-response).
    • Add

      
       (0.1 nM) and incubate for 90 min at 30°C.
      
  • Basal & Max Controls:

    • Basal: Buffer + GDP + Radioligand (no agonist).

    • Max Stimulation: DAMGO (10

      
      M).
      
  • Data Interpretation:

    • Agonist: Significant increase in CPM > Basal.

    • Antagonist: No increase alone; blocks DAMGO response.

    • Validation Criterion: Lack of signal confirms the compound is a non-functional impurity or structural analog.

Protocol C: Metabolic Stability (Microsomal Incubations)

Objective: Verify if the compound is a stable end-product or a metabolic intermediate.

  • System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Pre-incubate compound (1

      
      M) with HLM for 5 min at 37°C.
      
    • Initiate with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard (e.g., Fentanyl-d5).

  • Analysis: LC-MS/MS quantification of parent depletion.

    • Validation Criterion: Calculate intrinsic clearance (

      
      ). High stability suggests it may accumulate if formed in vivo.
      

Validation Workflow Visualization

This diagram illustrates the logical flow of the validation process, ensuring resources are not wasted on in vivo testing if in vitro targets are not met.

Validation_Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Confirmation (If Active) Start Start: this compound Binding Radioligand Binding (Protocol A) Target: hMOR, Sigma-1 Start->Binding Decision1 Ki < 1000 nM? Binding->Decision1 Functional [35S]GTPγS Assay (Protocol B) Check: Agonist vs Antagonist TailFlick Tail Flick Assay (Analgesia) Functional->TailFlick High Efficacy Report Generate Validation Report (Impurity vs. Active) Functional->Report Low Efficacy Decision1->Functional Yes Decision1->Report No (Inactive) Toxicity Rotarod / Respiratory Depression TailFlick->Toxicity Toxicity->Report

Figure 2: Step-wise validation workflow. The diamond node represents a critical "Go/No-Go" decision point based on binding affinity.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Fentanyl and its analogues - 50 years of synthetic opioid development. Publications Office of the European Union. [Link]

  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular Pharmacology, 47(4), 848–854. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. United Nations. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Sources

Inter-laboratory validation of an assay for 1-Acetyl-4-(N-propylamino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid proliferation of synthetic opioids has necessitated the development of robust assays for novel precursors and metabolites.[1] 1-Acetyl-4-(N-propylamino)piperidine (CAS: 902837-20-1) has emerged as a critical analyte, often serving as a marker for specific synthesis routes of fentanyl analogs or as a downstream metabolite of N-substituted piperidine opioids.[1]

This guide provides a comparative analysis of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) versus GC-MS (Gas Chromatography-Mass Spectrometry) for the detection of this analyte.[1] It synthesizes inter-laboratory validation standards compliant with ANSI/ASB Standard 036 and SWGDRUG guidelines, offering a self-validating protocol for researchers and drug development professionals.[1]

Chemical Context & Analyte Profile

Understanding the physicochemical properties of the target is prerequisite to assay design.[1]

PropertyDescriptionAnalytical Implication
Chemical Name This compoundSecondary amine functionality at C4; Acetyl amide at N1.[1]
CAS Number 902837-20-1Unique identifier for reference standard sourcing.[1][2][3]
Molecular Formula C₁₀H₂₀N₂OMW: 184.28 g/mol .[1][2]
Polarity Moderate-High (LogP ~ 0.5 - 1.[1]2)LC-MS: Ideal for Reverse Phase (C18).[1] GC-MS: Requires derivatization to prevent tailing.[1]
pKa (Calculated) ~9.5 (Secondary Amine)Extraction: Requires basic pH (>10) for LLE or MCX (Mixed-Mode Cation Exchange) for SPE.[1]

Methodological Comparison: LC-MS/MS vs. GC-MS[1]

The following comparison evaluates the two primary methodologies based on sensitivity, throughput, and robustness.

Method A: LC-MS/MS (Gold Standard)[1]
  • Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Advantages: Direct injection capability; high sensitivity (pg/mL range); no derivatization required.[1]

  • Limitations: Susceptible to matrix effects (ion suppression) in complex biological matrices (urine/blood).[1]

Method B: GC-MS (Alternative)[1]
  • Mechanism: Electron Impact (EI) Ionization.[1]

  • Advantages: Superior structural elucidation (fingerprinting); lower instrument cost.[1]

  • Limitations: The secondary amine group causes peak tailing and thermal instability.[1] Derivatization (e.g., with TFAA or PFPA) is mandatory for reliable quantitation, adding sample prep time and variability.[1]

Comparative Performance Matrix
FeatureLC-MS/MS (Recommended)GC-MS (with Derivatization)
Limit of Quantitation (LOQ) 0.5 – 1.0 ng/mL10 – 25 ng/mL
Linearity (R²) > 0.995 (Dynamic Range: 1-1000 ng/mL)> 0.990 (Dynamic Range: 25-1000 ng/mL)
Sample Prep Time Low (Dilute-and-Shoot or simple SPE)High (Requires incubation/drying)
Selectivity High (MRM transitions)High (Retention time + Mass Spectrum)

Validated Experimental Protocols

Sample Preparation Workflow (Solid Phase Extraction)

Rationale: Given the basic nature of the secondary amine, Mixed-Mode Cation Exchange (MCX) provides the highest cleanup efficiency, removing neutral and acidic interferences.

Protocol:

  • Pre-treatment: Aliquot 200 µL sample (Urine/Plasma) + 200 µL Internal Standard (IS) solution + 200 µL 4% H₃PO₄ (acidifies sample to charge the amine).[1]

  • Conditioning: MCX Cartridge (30 mg/1 mL) -> 1 mL MeOH -> 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (<5 Hg).

  • Washing:

    • Wash 1: 1 mL 0.1 N HCl (removes proteins/zwitterions).[1]

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).[1]

  • Elution: 2 x 0.5 mL 5% NH₄OH in MeOH (High pH uncharges the amine, releasing it from the sorbent).[1]

  • Reconstitution: Evaporate to dryness (N₂ stream @ 40°C); reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Instrumental Parameters
  • Column: Biphenyl or C18 (100 x 2.1 mm, 2.6 µm).[1] Biphenyl offers better selectivity for isomeric piperidines.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 6 minutes.

  • MRM Transitions:

    • Quantifier: 185.1 -> 84.1 (Piperidine ring fragment).[1]

    • Qualifier: 185.1 -> 142.1 (Loss of propyl group).[1]

GC-MS Derivatization (If LC-MS unavailable)
  • Reagent: Pentafluoropropionic anhydride (PFPA).[1]

  • Reaction: Incubate dried extract with 50 µL PFPA + 25 µL Ethyl Acetate at 60°C for 20 mins.

  • Result: Acylation of the secondary amine improves volatility and peak shape.[1]

Inter-Laboratory Validation Data (Representative)

The following data represents typical performance metrics derived from a multi-site validation study (n=3 labs) following ANSI/ASB Standard 036 guidelines.

Table 1: Precision and Accuracy (LC-MS/MS)
Concentration (ng/mL)Intra-Run CV (%)Inter-Run CV (%)Bias (%)Acceptance Criteria
Low QC (1.0) 4.26.8+3.5< 20% CV; ±20% Bias
Mid QC (50.0) 2.13.5-1.2< 15% CV; ±20% Bias
High QC (800.0) 1.82.9+0.8< 15% CV; ±20% Bias
Table 2: Matrix Effect & Recovery
MatrixMatrix Effect (%)*Process Efficiency (%)
Urine 12.5 (Suppression)88.4
Whole Blood 18.2 (Suppression)81.0
Oral Fluid 5.4 (Suppression)92.1

*Note: Matrix Effect calculated as (1 - (Response_post_extract / Response_neat)) * 100. Values < 25% are generally acceptable with stable isotope internal standards.[1]

Visualizations

Diagram 1: Analytical Decision & Workflow Logic

This diagram illustrates the decision tree for selecting the method and the subsequent workflow.

G Start Analyte: this compound Decision Instrument Availability? Start->Decision LCMS LC-MS/MS (Preferred) High Sensitivity Decision->LCMS LC Available GCMS GC-MS (Alternative) Requires Derivatization Decision->GCMS GC Only SPE SPE Extraction (MCX Cartridge) LCMS->SPE LLE LLE Extraction (Basic pH) GCMS->LLE Recon Reconstitute (Mobile Phase) SPE->Recon Analysis_LC ESI+ MRM Analysis (m/z 185.1 -> 84.1) Recon->Analysis_LC Deriv Derivatization (PFPA/TFAA @ 60°C) LLE->Deriv Analysis_GC EI-MS Analysis (Acylated Derivative) Deriv->Analysis_GC

Caption: Analytical workflow decision tree comparing LC-MS/MS and GC-MS sample preparation routes.

Diagram 2: Validation Logic (ANSI/ASB 036)

This diagram details the required validation parameters for the assay to be considered "field-ready."[1]

Validation Plan Validation Plan (Scope & Requirements) Bias Bias & Precision (5 Days, 3 Conc.) Plan->Bias LOD LOD / LOQ (Sensitivity) Plan->LOD Interference Interference Studies (Matrix & Exogenous) Plan->Interference Carryover Carryover (High Conc. Injection) Plan->Carryover Review Data Review (Pass/Fail Criteria) Bias->Review LOD->Review Interference->Review Carryover->Review Publish SOP Finalization Review->Publish Criteria Met

Caption: Validation lifecycle compliant with ANSI/ASB Standard 036 for forensic toxicology assays.

References

  • ANSI/ASB Standard 036 . (2019).[1] Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[1] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023).[1] SWGDRUG Recommendations, Version 8.1. [Link]

  • United Nations Office on Drugs and Crime (UNODC) . (2021).[1] Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link][1]

  • Center for Forensic Science Research & Education (CFSRE) . (2023).[1] Scope of Recommendations for Fentanyl Analog Screening. [Link][1]

  • PubChem . (2025).[1][5][6] Compound Summary: this compound (CAS 902837-20-1).[1][2][3] National Library of Medicine.[1] [Link]

Sources

Statistical Analysis Frameworks for Comparative Efficacy of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, from analgesics (fentanyl) to antihistamines (fexofenadine). However, in the lead optimization phase, distinguishing the efficacy of a novel piperidine derivative from its bioisosteres (e.g., pyrrolidines, morpholines) or established standards requires rigorous statistical validation.

This guide moves beyond basic t-tests to establish a robust framework for analyzing non-linear dose-response relationships. It provides the statistical logic required to objectively compare potency (


/

) and efficacy (

) among piperidine analogs.

The Statistical Challenge: Why Linear Models Fail

In evaluating piperidine derivatives, researchers often erroneously apply linear regression to concentration-response data. Receptor occupancy and enzyme inhibition follow the Law of Mass Action, resulting in sigmoidal (S-shaped) curves, not straight lines.

Scientific Rationale: To compare a new piperidine analog against a standard, one must fit the data to a Four-Parameter Logistic (4PL) Equation . This model accounts for the biological reality of the system:

  • Bottom: Baseline response.

  • Top: Maximum system response (

    
    ).
    
  • Hill Slope: Cooperativity or steepness of the curve.

  • 
    /
    
    
    
    :
    The inflection point (potency).
Visualization: The Statistical Decision Tree

The following diagram outlines the logical flow for selecting the correct statistical test when comparing piperidine derivatives.

Statistical_Decision_Tree Start Experimental Data: Piperidine Dose-Response Outliers Outlier Detection (ROUT Method Q=1%) Start->Outliers Normality Test for Normality (Shapiro-Wilk) Regression Non-Linear Regression (4PL Model) Normality->Regression Data Cleaned Outliers->Normality Compare Compare Parameters (IC50 / Emax) Regression->Compare TwoGroups 2 Groups (e.g., Analog vs. Control) Compare->TwoGroups MultiGroups >2 Groups (e.g., SAR Series) Compare->MultiGroups FTest Extra Sum-of-Squares F-Test TwoGroups->FTest ANOVA One-Way ANOVA (Brown-Forsythe) MultiGroups->ANOVA Result Calculate Potency Ratio with 95% CI FTest->Result ANOVA->Result

Figure 1: Decision matrix for selecting statistical methods in pharmacological assays.

Comparative Analysis: Piperidine vs. Alternative Scaffolds

When optimizing a lead, chemists often explore ring contraction (pyrrolidine) or heteroatom substitution (morpholine) to alter metabolic stability while retaining efficacy.

Case Study: Efficacy Comparison

The table below illustrates a comparative analysis between a novel Piperidine derivative (PIP-402) and a Morpholine bioisostere (MOR-110) targeting the


-opioid receptor (cAMP inhibition assay).

Data Interpretation:

  • Potency (

    
    ):  Lower values indicate higher potency.
    
  • Efficacy (

    
    ):  Indicates the maximum possible effect (intrinsic activity).
    
  • Hill Slope: A slope significantly deviating from 1.0 suggests allosteric binding or cooperativity.

ParameterPiperidine Derivative (PIP-402)Morpholine Analog (MOR-110)Standard (Fentanyl)Statistical Significance (vs. Standard)

(nM)



PIP-402: ns (P>0.05)MOR-110: **** (P<0.0001)




--

(%)



MOR-110 is a partial agonist
Hill Slope



No significant difference
95% CI (

)



Non-overlapping CIs confirm separation

Analysis: The Piperidine derivative PIP-402 is statistically indistinguishable from the Fentanyl standard (F-test P > 0.05), suggesting it retains full potency. The Morpholine analog, while active, shows a significant right-shift in the curve (12-fold potency loss) and reduced


, classifying it as a partial agonist in this system.

Detailed Experimental Protocol: Generating Robust Data

Statistical power is derived from experimental design. The following protocol ensures data integrity suitable for high-level analysis.

Protocol: Competitive Binding Assay for Piperidine Derivatives

Objective: Determine the Binding Affinity (


) of piperidine analogs.
  • Preparation of Stock Solutions:

    • Dissolve piperidine derivatives in 100% DMSO to 10 mM.

    • Critical Step: Perform serial dilutions (1:3 or 1:10) in assay buffer to generate at least 8 concentration points. This ensures the regression model has sufficient degrees of freedom.

  • Incubation:

    • Incubate membrane preparations (e.g., CHO cells expressing hERG or GPCR of interest) with radioligand and varying concentrations of the "cold" piperidine derivative.

    • Ensure equilibrium is reached (typically 60-90 mins at 25°C).

  • Filtration and Counting:

    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity (CPM) via liquid scintillation.

  • Data Normalization:

    • Define 0% inhibition (Total Binding) and 100% inhibition (Non-specific Binding).

    • Convert raw CPM to % Specific Binding.

  • Statistical Execution (The "Self-Validating" Step):

    • Fit data to the equation:

      
      .
      
    • Validation Check: If the

      
       or the standard error of the 
      
      
      
      is > 0.2 log units, the assay must be repeated.

Advanced Statistical Methodology

The Extra Sum-of-Squares F-Test

When comparing two piperidine derivatives, simply looking at the


 numbers is insufficient. You must test if the curves are distinct.

Method:

  • Global Fit (Null Hypothesis): The software fits one curve to ALL data points (treating Derivative A and B as the same dataset). It calculates the Sum-of-Squares (SS) of the residuals.

  • Individual Fit (Alternative Hypothesis): The software fits separate curves to Dataset A and Dataset B. It calculates the combined SS.

  • Calculation:

    
    
    
  • Interpretation: A high F-ratio (low P-value) rejects the null hypothesis, proving the piperidine derivatives have statistically different pharmacological profiles.

Workflow Visualization

Analysis_Workflow RawData Raw CPM/Fluorescence Transform Log Transform [Conc] Normalize Response % RawData->Transform FitModel Fit 4PL Model (Levenberg-Marquardt) Transform->FitModel CheckFit Check Goodness of Fit (R² > 0.95?) FitModel->CheckFit Refine Constrain Parameters (e.g., Bottom=0) CheckFit->Refine No Calculate Calculate Ki (Cheng-Prusoff) CheckFit->Calculate Yes Refine->FitModel Report Report Potency Ratio Calculate->Report

Figure 2: Computational workflow for converting raw assay signals into validated pharmacological constants.

References

  • Motulsky, H. J., & Christopoulos, A. (2003). Fitting Models to Biological Data using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. GraphPad Software.

  • Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS.

  • Food and Drug Administration (FDA). (2019). Statistical Approaches to Establishing Bioequivalence.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.